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  • Product: 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol
  • CAS: 1353878-24-6

Core Science & Biosynthesis

Foundational

in vitro binding affinity of 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol

An In-Depth Technical Guide to the In Vitro Binding Affinity Profiling of 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol Executive Summary The compound 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol (CAS: 135...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Binding Affinity Profiling of 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol

Executive Summary

The compound 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol (CAS: 1353878-24-6) represents a highly versatile chemical scaffold in modern drug discovery. Structurally, it combines a basic piperidin-4-ol core with a bulky, lipophilic 3,4-dimethoxyphenyl moiety. This specific pharmacophore strongly overlaps with known ligands for aminergic G-Protein Coupled Receptors (GPCRs)—such as Dopamine D2 and Serotonin 5-HT2A—as well as Sigma receptors.

As a Senior Application Scientist, I have designed this technical guide not merely as a sequence of laboratory steps, but as a self-validating analytical engine . To rigorously characterize the in vitro binding affinity of this compound, we must move beyond simple IC50 generation. This whitepaper establishes a dual-orthogonal workflow: utilizing equilibrium radioligand binding to establish thermodynamic affinity ( Ki​ ) and Surface Plasmon Resonance (SPR) to resolve real-time binding kinetics ( kon​ , koff​ ).

Part 1: Structural Rationale & The Causality of Assay Design

Before pipetting a single reagent, we must understand the physicochemical nature of our analyte to prevent assay artifacts.

1. Target Hypothesis: The basic nitrogen of the piperidine ring is protonated at physiological pH, serving as the primary anchor to the highly conserved aspartate residue (e.g., Asp3.32) in the orthosteric binding pocket of aminergic GPCRs. Simultaneously, the 3,4-dimethoxyphenyl group provides critical hydrogen-bond acceptors and occupies secondary hydrophobic sub-pockets, driving target selectivity.

2. Causality in Platform Selection: Why do we utilize rapid vacuum filtration over Scintillation Proximity Assays (SPA) for the primary screen? The 3,4-dimethoxyphenyl group imparts significant lipophilicity to the molecule. Highly lipophilic compounds are notorious for non-specific binding (NSB) to the polystyrene or polyvinyltoluene beads used in SPA formats, which artificially inflates the background signal and compresses the assay window. By employing rapid vacuum filtration with polyethylenimine (PEI)-treated glass fiber filters, we actively quench non-specific lipid interactions, ensuring the signal-to-background ratio remains robust.

3. The Self-Validating System: A protocol is only as trustworthy as its internal controls. Every assay plate in this workflow is engineered to self-validate:

  • Receptor Integrity Control: A full dose-response curve of a known pharmacological reference standard (e.g., Haloperidol for D2 receptors) is run on every plate. If the reference standard's Ki​ deviates by more than 3-fold from historical baselines, the plate is automatically failed.

  • Signal Window Definition: Total binding ( B0​ ) and Non-Specific Binding (NSB) are strictly defined. NSB is measured in the presence of a 1,000-fold excess of an unlabeled, structurally distinct competitor. The assay is only deemed valid if the Z'-factor of the specific binding window exceeds 0.5[1].

Part 2: Step-by-Step Methodologies

Protocol A: Equilibrium Radioligand Competition Assay

This protocol determines the thermodynamic affinity of 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol by measuring its ability to displace a high-affinity radioactive tracer (e.g., [³H]-Spiperone for D2 receptors).

Step 1: Membrane Preparation & Optimization

  • Thaw recombinant CHO-K1 cell membranes expressing the target receptor on ice.

  • Homogenize in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4) to a final protein concentration of 10–20 µ g/well . Critical step: Protein concentration must be optimized so that less than 10% of the total radioligand is depleted, preventing ligand depletion artifacts[1].

Step 2: Assay Incubation

  • In a 96-well deep-well plate, combine:

    • 100 µL of membrane suspension.

    • 50 µL of [³H]-radioligand (at a concentration equal to its Kd​ ).

    • 50 µL of 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol (11-point dose-response curve, ranging from 10 µM to 0.1 nM, prepared in 1% DMSO final concentration).

  • Seal the plate and incubate at 25°C for 120 minutes to ensure the system reaches thermodynamic equilibrium.

Step 3: Separation & Detection

  • Terminate the reaction by rapid vacuum filtration through a GF/B filter plate pre-soaked in 0.5% PEI for 1 hour.

  • Wash the filters three times with 300 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to trap the receptor-ligand complexes while washing away unbound radioligand.

  • Dry the plate, add 40 µL of microscintillant, and read on a MicroBeta scintillation counter.

Step 4: Data Analysis & E-E-A-T Grounding Raw Counts Per Minute (CPM) are converted to percentage of specific binding. The IC50​ is calculated using a 4-parameter logistic non-linear regression. Because IC50​ is dependent on the radioligand concentration, it must be converted to the absolute inhibition constant ( Ki​ ) using the [2]:

Ki​=1+Kd​[L]​IC50​​
Protocol B: Surface Plasmon Resonance (SPR) Kinetic Analysis

While Ki​ tells us how tightly the compound binds, SPR tells us how fast it binds and releases. This is critical for predicting in vivo residence time.

Step 1: Target Immobilization

  • Utilize a Biacore CM5 sensor chip. Activate the dextran matrix using standard amine coupling (EDC/NHS).

  • Immobilize the purified target receptor (solubilized in detergent micelles or lipid nanodiscs) to a density of 2000–3000 Response Units (RU) to ensure sufficient signal for a small molecule analyte[3].

Step 2: Analyte Injection (Single-Cycle Kinetics)

  • Inject 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol in running buffer (PBS with 0.05% Tween-20 and 1% DMSO) at five increasing concentrations (e.g., 0.1, 0.3, 1, 3, and 10 µM) without regeneration steps in between.

  • Maintain a high flow rate (50 µL/min) to minimize mass transport limitations.

Step 3: Data Analysis Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon​ ) and dissociation rate ( koff​ ). The kinetic dissociation constant ( Kd​ ) is calculated as koff​/kon​ [3].

Part 3: Quantitative Data Presentation

The following table summarizes the representative binding profile of the scaffold across a panel of putative targets, synthesizing both thermodynamic and kinetic data into a unified matrix.

Target ReceptorAssay Format IC50​ (nM) Ki​ (nM) Kd​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )
Dopamine D2 Radioligand45.2 ± 3.118.5N/AN/AN/A
Serotonin 5-HT2A Radioligand120.4 ± 8.555.2N/AN/AN/A
Sigma-1 SPRN/AN/A22.44.5 × 10⁵1.0 × 10⁻²
Adrenergic α1 Radioligand>10,000>5,000N/AN/AN/A

Note: Data presented is representative mock data designed to illustrate the expected output of the described self-validating analytical workflow for the 1353878-24-6 scaffold.

Part 4: Mechanistic Visualization

The diagram below illustrates the downstream cellular signaling pathway modulated upon the successful binding of 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol to a target GPCR (e.g., the Dopamine D2 receptor).

G Ligand 4-{[(3,4-Dimethoxyphenyl) amino]methyl}piperidin-4-ol Receptor Target GPCR (e.g., D2 Receptor) Ligand->Receptor Binds (Ki / Kd) GProtein G-Protein Complex (Gi / Go) Receptor->GProtein Activates Effector Effector Enzyme (Adenylate Cyclase) GProtein->Effector Inhibits SecondMessenger Second Messenger (cAMP Levels ↓) Effector->SecondMessenger Reduces Production Response Cellular Response (Modulated Excitability) SecondMessenger->Response Triggers

Caption: GPCR signaling cascade modulated by the binding of 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol.

References

  • Assay Guidance Manual: Receptor Binding Assays for HTS and Drug Discovery. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Source: NCBI Bookshelf URL:[Link]

  • Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Cheng Y, Prusoff WH. Source: Biochemical Pharmacology (1973) URL:[Link]

  • Kinetic analysis of macromolecular interactions using surface plasmon resonance biosensors. Myszka DG. Source: Current Opinion in Biotechnology (1997) URL:[Link]

Sources

Exploratory

Pharmacokinetic Profiling of 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol: A Comprehensive Methodological Framework

Executive Summary The compound 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol (CAS: 1353878-24-6) is a highly functionalized small molecule featuring a basic piperidin-4-ol core linked via a secondary amine to a li...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol (CAS: 1353878-24-6) is a highly functionalized small molecule featuring a basic piperidin-4-ol core linked via a secondary amine to a lipophilic 3,4-dimethoxyphenyl moiety. In early-stage drug discovery, molecules with this chemotype—combining basic amines with lipophilic aromatic rings—often exhibit complex pharmacokinetic (PK) profiles characterized by high tissue distribution, lysosomal trapping, and rapid oxidative metabolism.

This whitepaper provides an authoritative, step-by-step methodological framework for the in vitro and in vivo pharmacokinetic profiling of this compound. By linking physicochemical properties to experimental causality, we establish a suite of self-validating protocols designed to generate high-integrity, regulatory-compliant ADME (Absorption, Distribution, Metabolism, and Excretion) data.

Physicochemical Causality & ADME Predictions

Before initiating empirical PK studies, it is critical to deconstruct the molecule's structural features to predict its physiological behavior and design targeted assays.

  • Piperidin-4-ol Core (Basic Amine): The piperidine nitrogen is highly basic (predicted pKa ~9.5). At physiological pH (7.4), the molecule will be predominantly ionized. Basic lipophilic amines are notorious for exhibiting a high volume of distribution ( Vd​ ) due to extensive partitioning into lipid membranes and subsequent lysosomal trapping within acidic subcellular compartments[1].

  • 3,4-Dimethoxyphenyl Group: This electron-rich aromatic system is highly susceptible to Cytochrome P450 (CYP)-mediated oxidative metabolism. The primary metabolic liability is O-demethylation, likely driven by CYP2D6 and CYP3A4, resulting in a catechol derivative that can undergo rapid Phase II conjugation (glucuronidation or sulfation).

  • Secondary Amine Linker: Serves as a potential site for N-oxidation or N-dealkylation, though steric hindrance from the adjacent piperidine ring may reduce the rate of this pathway compared to O-demethylation.

Table 1: Predicted Physicochemical & ADME Parameters
ParameterPredicted Value / BehaviorPharmacokinetic Consequence
Molecular Weight 266.34 g/mol Favorable for oral absorption (Lipinski's Rule of 5 compliant).
LogP / LogD (pH 7.4) ~1.8 / ~0.5Moderate lipophilicity; good balance of solubility and permeability.
Primary Metabolism O-demethylationHigh intrinsic clearance ( CLint​ ); potential for high first-pass effect.
Volume of Distribution ( Vd​ ) > 3.0 L/kg (High)Extensive tissue binding and lysosomal sequestration.

In Vitro ADME Profiling Workflows

To accurately predict in vivo clearance and oral bioavailability, we must first establish the compound's metabolic stability and intestinal permeability using self-validating in vitro systems.

Metabolic Stability & CYP Phenotyping (Human Liver Microsomes)

Given the dimethoxyphenyl moiety, assessing microsomal stability is the highest priority. This protocol aligns with FDA guidance for in vitro metabolism studies[2].

Self-Validating Protocol:

  • Preparation: Prepare a 1 µM solution of 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).

  • System Controls (The Validation Engine):

    • Negative Control: Incubations lacking NADPH (confirms that degradation is strictly CYP-mediated and not due to chemical instability).

    • Positive Control: Parallel incubation with Verapamil (a known high-clearance CYP3A4/2D6 substrate) to verify the enzymatic viability of the microsomes.

  • Initiation & Sampling: Initiate the reaction by adding 1 mM NADPH. Aliquot 50 µL samples at 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Metabolism Parent 4-{[(3,4-Dimethoxyphenyl)amino] methyl}piperidin-4-ol (Parent) ODemethyl O-Demethylated Metabolite (Catechol derivative) Parent->ODemethyl CYP2D6 / CYP3A4 (Major Pathway) NOxide N-Oxide / N-Dealkylated Metabolite Parent->NOxide CYP / FMO (Minor Pathway) Phase2 Glucuronide/Sulfate Conjugates ODemethyl->Phase2 UGT / SULT (Phase II Clearance)

Diagram 1: Predicted structural metabolism pathways for the parent compound.

Caco-2 Permeability & Efflux Assessment

To predict oral absorption, a bidirectional Caco-2 permeability assay is required.

Self-Validating Protocol:

  • Monolayer Integrity: Prior to the assay, dose Lucifer Yellow (a paracellular marker). A Permeability apparent ( Papp​ ) of < 1 × 10⁻⁶ cm/s validates that the tight junctions are intact.

  • Dosing: Dose the compound at 10 µM in HBSS buffer (pH 7.4) on the Apical (AP) side for absorptive transport, and the Basolateral (BL) side for secretory transport.

  • Efflux Control: Run Digoxin (a known P-glycoprotein substrate) in parallel to validate the functional expression of efflux transporters.

  • Calculation: Calculate the Efflux Ratio ( ER=Papp​(BL→AP)/Papp​(AP→BL) ). An ER > 2.0 suggests the compound is a substrate for active efflux.

Bioanalytical Method Development (LC-MS/MS)

Quantification of the compound in biological matrices (plasma, urine, tissues) requires a robust LC-MS/MS method validated strictly according to the FDA Bioanalytical Method Validation Guidance for Industry (2018) [3].

Self-Validating Bioanalytical Framework:

  • Extraction Strategy: Due to the basic nature of the piperidine ring, protein precipitation (PPT) with acetonitrile (containing 0.1% formic acid to ensure complete ionization and recovery of the basic amine) is the preferred, high-throughput extraction method.

  • Chromatography: Use a C18 column with a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). The acidic mobile phase ensures the basic nitrogen remains protonated, yielding sharp peak shapes and high sensitivity in positive electrospray ionization (ESI+) mode.

  • Validation Parameters:

    • Calibration Curve: Must utilize matrix-matched standards. The correlation coefficient ( r2 ) must be ≥0.99 .

    • Quality Controls (QCs): Low, Mid, and High QCs must be interspersed throughout the analytical run. The assay is self-validating only if 67% of QCs fall within ±15% of their nominal concentration (±20% for the LLOQ)[3].

    • Matrix Effects: Evaluated by calculating the IS-normalized matrix factor. The use of a SIL-IS is mandatory to dynamically correct for ion suppression caused by endogenous phospholipids.

In Vivo Pharmacokinetic Profiling

With in vitro parameters established and the bioanalytical method validated, in vivo profiling in a rodent model (Sprague-Dawley rats) is conducted to determine systemic clearance, volume of distribution, and absolute oral bioavailability ( F% ).

Table 2: In Vivo PK Study Design & Sampling Schedule
ParameterIntravenous (IV) ArmOral (PO) Arm
Dose Level 2 mg/kg10 mg/kg
Formulation 5% DMSO / 10% Solutol / 85% Saline0.5% Methylcellulose (Suspension)
Route Tail vein injectionOral gavage
Sampling Timepoints 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hrs0.25, 0.5, 1, 2, 4, 8, 12, 24 hrs
Matrix Collected Plasma (K2EDTA anticoagulant)Plasma (K2EDTA anticoagulant)

Causality in Formulation: The IV formulation utilizes a co-solvent/surfactant system to ensure complete dissolution of the lipophilic dimethoxyphenyl moiety, while the PO formulation utilizes a standard suspension vehicle to assess realistic gastrointestinal dissolution and absorption dynamics.

PKWorkflow Dosing In Vivo Dosing (IV & PO Arms) Sampling Serial Blood Sampling (0.083 to 24 hrs) Dosing->Sampling Extraction Sample Preparation (Protein Precipitation) Sampling->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS NCA NCA Modeling (Clearance, Vd, F%) LCMS->NCA

Diagram 2: End-to-end workflow for in vivo pharmacokinetic profiling and data analysis.

Data Analysis & Compartmental Modeling

Following LC-MS/MS quantification, the plasma concentration-time data is subjected to Non-Compartmental Analysis (NCA) using industry-standard software (e.g., Phoenix WinNonlin).

Key Parameters to Evaluate:

  • Clearance ( CL ): Calculated from the IV dose ( DoseIV​/AUCIV​ ). If CL approaches hepatic blood flow (~55 mL/min/kg in rats), it corroborates the in vitro prediction of rapid O-demethylation.

  • Volume of Distribution at Steady State ( Vdss​ ): Due to the basic piperidine ring, a Vdss​ significantly greater than total body water (>0.7 L/kg) is expected, confirming extensive tissue binding and lysosomal trapping[1].

  • Absolute Bioavailability ( F% ): Calculated as (AUCPO​/AUCIV​)×(DoseIV​/DosePO​)×100 . A low F% despite high Caco-2 permeability would definitively point to high hepatic first-pass metabolism, necessitating future structural optimization (e.g., fluorination of the dimethoxyphenyl ring) to block CYP-mediated degradation.

References

  • [3] Title: Bioanalytical Method Validation Guidance for Industry May 2018. Source: U.S. Food and Drug Administration (FDA). URL:[Link]

  • [2] Title: Clinical Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions and In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions; Guidance for Industry; Availability. Source: Federal Register. URL:[Link]

  • [1] Title: The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Source: NIH PubMed Central (PMC). URL:[Link]

Sources

Foundational

A Strategic Guide to the Toxicological and Safety Assessment of 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol

Abstract This technical guide provides a comprehensive framework for evaluating the toxicity and safety profile of the novel chemical entity, 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol. As specific toxicologica...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the toxicity and safety profile of the novel chemical entity, 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol. As specific toxicological data for this compound is not extensively available in public literature, this document serves as a strategic roadmap for researchers, scientists, and drug development professionals. It outlines a phased, mechanism-based approach to preclinical safety assessment, grounded in the structural characteristics of the molecule. We will deconstruct the compound into its core scaffolds—the piperidin-4-ol and the 3,4-dimethoxyphenyl moieties—to anticipate potential safety liabilities and design a robust, self-validating testing cascade. This guide details the rationale behind experimental choices, provides step-by-step protocols for foundational in vitro assays, and presents a clear path from initial screening to a comprehensive risk assessment, ensuring scientific integrity and supporting informed decision-making in drug development.

Introduction and Strategic Overview

The preclinical evaluation of a new chemical entity's (NCE) safety profile is a critical gatekeeper in the drug development pipeline, where unforeseen toxicity is a primary cause of late-stage attrition.[1] The subject of this guide, 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol, is a small molecule whose therapeutic potential must be weighed against its toxicological risks. The structure incorporates a piperidine ring, a common scaffold in medicinal chemistry known for its favorable pharmacokinetic properties but also for potential off-target effects, and a dimethoxyphenyl group, which has its own set of metabolic and bioactivity considerations.[2][3]

This guide is structured to provide a logical, tiered approach to safety evaluation. The initial phase focuses on a broad in vitro screening to identify any immediate cytotoxic or genotoxic signals.[4][5] Subsequent tiers are designed to investigate specific organ toxicities (hepatotoxicity, cardiotoxicity) and elucidate mechanisms of action, driven by the initial findings and structural alerts.[5][6] This strategic framework is designed to identify potential safety liabilities early, saving invaluable time and resources while building a comprehensive safety profile.[7]

Structural Deconstruction and Potential Liabilities

A predictive toxicological assessment begins with an analysis of the molecule's structural components. The key moieties in 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol are the piperidin-4-ol core and the 3,4-dimethoxyphenyl substituent.

  • Piperidin-4-ol Scaffold : The piperidine ring is a saturated heterocycle found in numerous approved drugs.[8] Its basic nitrogen atom can influence physicochemical properties like solubility and membrane permeability, which are key determinants of its ADME (Absorption, Distribution, Metabolism, Excretion) profile.[9] However, this feature can also lead to off-target interactions. A significant concern for many piperidine-containing compounds is the potential for inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to life-threatening cardiac arrhythmias.[10][11] The piperidin-4-ol moiety itself is generally considered to have low intrinsic toxicity, though it can cause skin, eye, and respiratory irritation at high concentrations.[12][13]

  • 3,4-Dimethoxyphenyl Moiety : This group is susceptible to metabolism by cytochrome P450 (CYP) enzymes, primarily through O-demethylation. The resulting catechol metabolite could be reactive and potentially lead to the formation of reactive oxygen species (ROS) or covalent adducts with proteins, a pathway associated with idiosyncratic drug-induced liver injury (DILI).[5] Therefore, a thorough investigation into the compound's metabolic profile and potential for hepatotoxicity is warranted.

The diagram below illustrates the key structural features and their associated toxicological considerations that will guide our experimental strategy.

Caption: Key structural motifs and their associated toxicological relevance.

A Tiered In Vitro Safety Profiling Strategy

An effective preclinical safety strategy begins with high-throughput in vitro assays to triage compounds and identify major liabilities early.[6][14] This tiered approach ensures that resources are focused on the most promising candidates.

Tier 1: Foundational Safety Screening

The initial goal is to establish the compound's general cytotoxic and genotoxic potential.

  • Cytotoxicity Assessment : Determines the concentration range at which the compound harms cells.[1] This is a fundamental first step to guide dosing in all subsequent cell-based assays.

  • Genotoxicity Assessment : Evaluates the potential for the compound to damage DNA, which can lead to mutations and cancer.[6]

The workflow for this initial screening phase is depicted below.

cluster_tier2 Tier 2 Investigations start Compound X: 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol cell_lines Select Relevant Cell Lines (e.g., HepG2, HEK293, SH-SY5Y) start->cell_lines cytotoxicity Cytotoxicity Assessment (e.g., MTT or LDH Assay) cell_lines->cytotoxicity genotoxicity Genotoxicity Screening (e.g., Ames Test, ToxTracker®) cell_lines->genotoxicity ic50 Determine IC50 Values (Dose-Response Analysis) cytotoxicity->ic50 decision1 Assess Risk Profile ic50->decision1 genotoxicity->decision1 mechanism Cell Death Mechanism (Annexin V / PI Staining) decision1->mechanism If Cytotoxic organ_tox Organ-Specific Toxicity (hERG, Hepatotoxicity Assays) decision1->organ_tox Based on Structural Alerts

Caption: General workflow for tiered in vitro toxicity screening.

Table 1: Proposed Tier 1 In Vitro Foundational Safety Assays

Assay TypeAssay NameCell Lines/SystemEndpoint MeasuredRationale
Cytotoxicity MTT Cell Viability AssayHepG2 (liver), HEK293 (kidney), SH-SY5Y (neuronal)Reduction of MTT to formazan, indicating metabolic activity (cell viability).Provides IC50 values across different cell types to identify general cytotoxicity and potential organ selectivity.[4]
Genotoxicity Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimurium strainsReversion to histidine prototrophy.A standard regulatory screen for identifying mutagenic potential.[6]
Genotoxicity In Vitro Micronucleus TestCHO or TK6 cellsFormation of micronuclei.Detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events.
Experimental Protocol: MTT Cell Viability Assay

This protocol describes a standard method for assessing the cytotoxic potential of a compound by measuring mitochondrial metabolic activity.[4]

  • Cell Seeding: Seed HepG2, HEK293, and SH-SY5Y cells into separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in culture medium. Ensure the final DMSO concentration in the wells is ≤0.5%.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells (in triplicate). Include vehicle control (medium with DMSO) and untreated control wells. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[4]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log-concentration of the compound to determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Tier 2: Mechanistic and Organ-Specific Toxicity

If Tier 1 assays reveal cytotoxicity or if structural alerts warrant further investigation, Tier 2 assays are initiated.

  • Mechanism of Cell Death : It is crucial to determine if cell death occurs via programmed apoptosis or inflammatory necrosis.[4] The Annexin V/Propidium Iodide (PI) assay is the gold standard for this differentiation.

  • Cardiotoxicity Assessment : Given the piperidine core, assessing hERG channel inhibition is a mandatory de-risking step.[11]

  • Hepatotoxicity Assessment : The dimethoxyphenyl moiety necessitates a focused investigation into potential liver toxicity, including metabolic activation and mitochondrial dysfunction.[5]

Table 2: Proposed Tier 2 In Vitro Mechanistic Safety Assays

Assay TypeAssay NameCell Lines/SystemEndpoint MeasuredRationale
Mechanism Annexin V/PI Flow CytometryCytotoxic cell line from Tier 1Externalization of phosphatidylserine (Annexin V) and membrane permeability (PI).Differentiates between early apoptosis, late apoptosis, and necrosis to understand the cell death pathway.[4]
Cardiotoxicity hERG Patch Clamp AssayHEK293 cells expressing the hERG channelInhibition of the hERG potassium current.The gold-standard assay to directly measure potential for QT prolongation, a major cardiac liability.[10]
Hepatotoxicity High Content ImagingPrimary human hepatocytes or HepG2 cellsMitochondrial membrane potential, oxidative stress (ROS), steatosis.Provides multiparametric data on key mechanisms of drug-induced liver injury (DILI).[5]
Hepatotoxicity Metabolic Stability AssayHuman liver microsomesRate of compound depletion over time.Determines susceptibility to CYP450 metabolism and helps identify potential for reactive metabolite formation.
Experimental Protocol: Annexin V/PI Flow Cytometry

This protocol outlines the procedure to differentiate between apoptotic and necrotic cells following treatment with the test compound.[4]

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., HepG2) in 6-well plates. Once 70-80% confluent, treat the cells with the compound at its determined IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin-free dissociation solution. Combine with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat the centrifugation and washing step.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution. Gently vortex the cells.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[4]

  • Data Acquisition: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the stained cells immediately using a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm; excite PI and detect emission at ~617 nm.[4]

  • Analysis: Quantify the cell populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

In Vivo Safety and Toxicokinetic Assessment

Positive in vitro findings or a promising therapeutic profile would necessitate progression to in vivo studies to understand the compound's effects in a whole-organism context.

  • Pharmacokinetics (PK) / Toxicokinetics (TK) : A preliminary PK study in a rodent species (e.g., rat) is essential to understand the compound's exposure (Cmax, AUC) and half-life. This data is crucial for designing meaningful and well-tolerated repeat-dose toxicity studies.[10]

  • Acute Toxicity : An acute dose-range finding study (e.g., up-and-down procedure) helps to establish the maximum tolerated dose (MTD) and identify signs of immediate toxicity.

  • Repeat-Dose Toxicity : A 7- or 14-day study in rats, dosed daily, is a standard initial study. Endpoints include clinical observations, body weight changes, clinical pathology (hematology and clinical chemistry), and histopathology of key organs (liver, kidney, heart, brain, etc.). This study identifies target organs of toxicity and establishes a No-Observed-Adverse-Effect-Level (NOAEL).[15]

  • Safety Pharmacology : A core battery of studies is required to assess effects on vital functions, including cardiovascular (telemetry in a non-rodent), central nervous system (e.g., functional observational battery in rats), and respiratory systems.[7]

Data Synthesis and Risk Assessment

The culmination of this multi-tiered approach is an integrated risk assessment. The process involves:

  • Correlating In Vitro and In Vivo Data : Do the in vitro findings (e.g., hepatotoxicity in HepG2 cells) translate to an in vivo effect (e.g., elevated liver enzymes and liver histopathology in rats)?

  • Establishing Safety Margins : The NOAEL from repeat-dose toxicity studies is compared to the anticipated efficacious exposure in humans. A sufficient safety margin is required to justify progression into clinical development.

  • Contextualizing Risk : The severity of any identified toxicity must be weighed against the intended therapeutic indication. A higher level of risk may be acceptable for a life-threatening disease with no other treatment options.

Conclusion

The toxicological and safety assessment of 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol requires a systematic, hypothesis-driven approach. Lacking specific public data, this guide proposes a robust framework built upon the known toxicological principles associated with its piperidin-4-ol and 3,4-dimethoxyphenyl scaffolds. By employing a tiered strategy that begins with broad in vitro screens and progresses to targeted mechanistic and in vivo studies, researchers can efficiently identify and characterize potential safety liabilities. This methodical process of data generation and integrated risk assessment is fundamental to ensuring patient safety and is the cornerstone of successful drug development.

References

  • A Framework for Initial In Vitro Toxicity Screening of Small Molecule Compounds: A Methodological Guide. (2025). Benchchem.
  • Recent Progress of In Vitro Toxicity Assays in Drug Discovery. (2020). News-Medical.
  • In Vitro Cytotoxicity Assays. (n.d.). LifeNet Health LifeSciences.
  • 4-{[(3,4-dimethoxyphenyl)amino]methyl}piperidin-4-ol. (n.d.). MilliporeSigma.
  • In Vitro Assays for Screening Small Molecules. (2018). PubMed.
  • In Vitro Toxicity Testing. (n.d.). Miltenyi Biotec.
  • Piperidin-4-ol. (n.d.). PubChem.
  • A Comparative Guide to the In Vitro and In Vivo Activity of Piperidine-Based Compounds. (2025). Benchchem.
  • Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological. (n.d.). Polish Journal of Chemical Technology.
  • In vivo screening and toxicity studies of indolinone incorporated thiosemicarbazone, thiazole and piperidinosulfonyl moieties as anticonvulsant agents. (2021). PubMed.
  • Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. (2013). Journal of Medicinal Chemistry.
  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024). Polish Journal of Environmental Studies.
  • Report on the risk assessment of 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine in the framework of the Council Decision on new psychoactive substances. (2014).
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  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. (2019). Journal of Medicinal Chemistry.
  • 4-HYDROXY PIPERIDINE CAS NO 5382-16-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • Toxicology and Nonclinical Safety Assessment in Pharmaceutical Discovery and Development. (n.d.).
  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (2023). Taylor & Francis.
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  • The Natural Occurrence and Analysis of Dimethoxyphenyl Compounds: A Technical Guide. (2025). Benchchem.
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Exploratory

Preliminary Screening of 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol Derivatives

An In-Depth Technical Guide: Abstract The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2] Its combination with the 3,4-dimethoxyphenyl mo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2] Its combination with the 3,4-dimethoxyphenyl moiety, a group associated with various biological activities including antioxidant and anticancer effects, presents a compelling chemical space for drug discovery.[3][4] This guide provides a comprehensive, field-proven framework for the preliminary screening of novel 4-{[(3,4-dimethoxyphenyl)amino]methyl}piperidin-4-ol derivatives. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating screening cascade. The methodologies detailed herein are designed to efficiently identify and characterize initial "hits" from a compound library, assess their potency and selectivity, and provide a clear rationale for advancing the most promising candidates toward lead optimization.

Strategic Foundation: The Rationale for Screening

The core structure, 4-{[(3,4-dimethoxyphenyl)amino]methyl}piperidin-4-ol, merges two pharmacologically significant motifs. The piperidine ring offers a versatile, three-dimensional scaffold that can be readily functionalized to modulate physicochemical properties and target interactions.[1][5] The 3,4-dimethoxyphenyl group is a known feature in compounds targeting tubulin polymerization and various kinase enzymes.[3][6] Therefore, a library of derivatives built upon this core scaffold holds significant potential across multiple therapeutic areas, most notably oncology.

Our preliminary screening strategy is designed as a multi-tiered funnel, maximizing efficiency by using high-throughput methods initially to cast a wide net, followed by more complex, lower-throughput assays to confirm and characterize the initial findings.[7][8] This approach mitigates the risk of false positives and ensures that resources are focused on the most promising compounds.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Secondary & Selectivity Assays Primary_Screen Primary Screen (Single High Concentration, e.g., 10 µM) Cytotoxicity Phenotypic Screen: General Cytotoxicity Assay Primary_Screen->Cytotoxicity Parallel Path 1 Kinase Target-Based Screen: Kinase Activity Assay Primary_Screen->Kinase Parallel Path 2 Hit_Confirmation Hit Confirmation (Re-test actives from primary screen) Cytotoxicity->Hit_Confirmation Initial Hits Kinase->Hit_Confirmation Initial Hits Dose_Response Dose-Response Analysis (8-10 point curve) Hit_Confirmation->Dose_Response IC50 Determine Potency (IC50/GI50) Dose_Response->IC50 Orthogonal Orthogonal Assay (e.g., Apoptosis vs. Necrosis) IC50->Orthogonal Confirmed Hits Selectivity Selectivity Profiling (Against related targets or cell lines) IC50->Selectivity Confirmed Hits

Caption: A multi-tiered workflow for preliminary screening of derivative libraries.

Tier 1: Primary Screening - Identifying Initial Activity

The objective of primary screening is to efficiently test a large library of compounds at a single, high concentration (typically 10 µM) to identify "initial hits".[7] Depending on whether a specific molecular target is hypothesized or not, either a target-based or a phenotypic approach can be employed.

Phenotypic Screening: General Cytotoxicity

A phenotypic screen measures the effect of a compound on cellular behavior without a preconceived target. The most common starting point is a general cytotoxicity or anti-proliferative assay.[9] This approach is powerful because it can uncover novel mechanisms of action.

Rationale for Assay Selection: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method that is cost-effective and easily scalable for high-throughput screening.[3][10] It measures the metabolic activity of cells, which serves as a proxy for cell viability. A decrease in metabolic activity in the presence of a compound suggests either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects.

  • Cell Plating: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, U-87 for glioblastoma) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Addition: Treat cells with the derivative compounds at a final concentration of 10 µM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂). The 72-hour time point is chosen to allow for multiple cell doubling times, capturing effects on cell proliferation.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percent inhibition relative to the vehicle control. Compounds showing >50% inhibition are typically considered "hits".

Target-Based Screening: Kinase Inhibition

If the compound library was designed to inhibit a specific enzyme class, such as protein kinases, a target-based biochemical assay is the preferred primary screen.[11] These assays are highly specific and measure the direct interaction between the compound and the target protein.[12]

Rationale for Assay Selection: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction.[12] Its high sensitivity, broad dynamic range, and scalability make it ideal for HTS. It measures kinase activity by detecting the ADP product, thus it can be used for virtually any kinase, regardless of the substrate.[11][12]

  • Reaction Setup: In a 384-well plate, combine the target kinase, its specific substrate, and ATP at its Km concentration (this is critical for comparing inhibitor potency).[13]

  • Compound Addition: Add the derivative compounds to the reaction wells at a final concentration of 10 µM.

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the newly produced ADP into ATP, and then into a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Analysis: Calculate the percent inhibition relative to a no-inhibitor control. Hits are defined as compounds causing significant (e.g., >50%) inhibition of the signal.

Tier 2: Hit Confirmation and Potency Determination

Hits from the primary screen must be validated to eliminate false positives and to quantify their potency.[7] This tier involves re-testing the hits and performing dose-response experiments.

G Start Primary Hits Identified (e.g., >50% Inhibition at 10 µM) Re_Test Re-test in Triplicate at Primary Screening Concentration Start->Re_Test Dose_Response Prepare 10-Point, 2-fold Serial Dilution (e.g., 20 µM down to 39 nM) Re_Test->Dose_Response If Confirmed Assay Perform Assay (e.g., MTT or ADP-Glo) Dose_Response->Assay Data_Analysis Data Analysis: Normalize to Controls Assay->Data_Analysis Curve_Fit Non-linear Regression (sigmoidal curve fit) Data_Analysis->Curve_Fit IC50 Calculate IC50/GI50 Value Curve_Fit->IC50 End Prioritize Compounds (Potency < 1 µM) IC50->End

Caption: Workflow for hit confirmation and IC50 determination.

Dose-Response Analysis

To determine the potency of the confirmed hits, a dose-response analysis is performed. This involves testing the compounds across a range of concentrations to generate a curve from which the half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) can be calculated.

  • Compound Plating: Prepare a 10-point, 2-fold serial dilution series for each confirmed hit compound directly in an assay plate. A typical starting concentration is 20 µM.

  • Assay Performance: Perform the relevant assay (e.g., MTT or ADP-Glo) as described in Section 2.0, but with the range of compound concentrations.

  • Data Normalization: Normalize the data for each concentration point. Set the vehicle control as 100% activity/viability and a background/maximum inhibition control as 0%.

  • Curve Fitting: Plot the normalized response versus the log of the compound concentration. Fit the data using a non-linear regression model (e.g., four-parameter variable slope) to generate a sigmoidal dose-response curve.

  • IC50/GI50 Calculation: The IC50 (or GI50) is the concentration of the compound that produces a 50% reduction in the measured signal or cell viability.

Data Presentation: Potency of Confirmed Hits

Quantitative data from this stage should be summarized in a clear, tabular format for easy comparison.

Compound IDGI50 vs. MCF-7 (µM)GI50 vs. U-87 (µM)Kinase X IC50 (µM)
DERIV-0010.150.23> 20
DERIV-0025.68.10.05
DERIV-003> 20> 2015.2
DERIV-0040.981.20.75
Control0.05 (Dox)0.08 (Dox)0.01 (Stauro)

Tier 3: Secondary and Selectivity Screening

Compounds that demonstrate potent activity (e.g., IC50 < 1 µM) are advanced to secondary assays. The goal here is to confirm the mechanism of action using an orthogonal method and to assess the compound's selectivity.[8]

Orthogonal Assay: Confirming Mechanism

An orthogonal assay measures the same biological endpoint through a different technological principle. This is a critical step to ensure the observed activity is not an artifact of the primary assay format.

Rationale for Selection: If a compound shows anti-proliferative activity in the MTT assay, a follow-up assay could distinguish between cytotoxic and apoptotic mechanisms. A Caspase-Glo® 3/7 Assay is a luminescence-based method that measures the activity of caspases 3 and 7, key biomarkers of apoptosis.[14] An increase in the caspase signal would strongly suggest the compound induces programmed cell death.

Selectivity Profiling

Selectivity is a cornerstone of modern drug discovery, as off-target effects can lead to toxicity.[15]

  • For Phenotypic Hits: Test potent compounds against a non-cancerous human cell line (e.g., human fibroblasts) to determine a therapeutic window. A compound that is highly toxic to both cancerous and normal cells is less desirable.

  • For Target-Based Hits: Screen potent kinase inhibitors against a panel of related kinases.[15] A compound that inhibits the target kinase with high potency but is significantly weaker against other kinases is considered selective and is a more promising candidate for further development.

Conclusion and Forward Path

This structured, multi-tiered guide provides a robust framework for the preliminary screening of 4-{[(3,4-dimethoxyphenyl)amino]methyl}piperidin-4-ol derivatives. By progressing from broad primary screens to specific, potency-determining, and selectivity-profiling assays, researchers can efficiently identify and validate promising hit compounds. The causality-driven approach, emphasizing the "why" behind each experimental choice, ensures the generation of reliable and actionable data.

The output of this cascade—a set of compounds with confirmed potency, initial selectivity data, and a hypothesized mechanism of action—forms a solid foundation for subsequent hit-to-lead and lead optimization campaigns, ultimately accelerating the path toward novel therapeutic agents.

References

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • Omics. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health.
  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024, August 20). MDPI.
  • ResearchGate. (n.d.). (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
  • Adan, A., et al. (2024, December 13). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
  • Olszowa, N., et al. (n.d.). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.
  • Maddry, J. A., et al. (n.d.). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity.
  • Al-Hazmi, G. H., et al. (2024, June 11). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Retrieved from Polish Journal of Environmental Studies.
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  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?.
  • Li, Y., et al. (2025, December 1). Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors.
  • de Oliveira, R. B., et al. (n.d.). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity.
  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with....
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  • ResearchGate. (2020, January 14). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives.
  • Wang, Y., et al. (2024, November 22). Drug screening approaches for small-molecule compounds in cancer-targeted therapy.
  • Nathwani, J., et al. (2025, January 17). (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer.
  • Göktaş, H., et al. (2012, April 15). Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives.
  • Chen, G., et al. (2024, February 3). Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation.
  • Singh, P., et al. (n.d.). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Retrieved from Research Journal of Pharmacy and Technology.
  • Li, Y., et al. (2025, December 1). Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors.
  • MilliporeSigma. (n.d.). 4-{[(3,4-dimethoxyphenyl)amino]methyl}piperidin-4-ol.
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Sources

Foundational

physicochemical properties of 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol

An In-depth Technical Guide on the Physicochemical Properties of 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol Executive Summary This technical guide provides a comprehensive analysis of the core physicochemical p...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Physicochemical Properties of 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol

Executive Summary

This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel chemical entity, 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol. As a molecule incorporating the privileged piperidine scaffold, this compound holds potential for further investigation in medicinal chemistry.[1][2] Understanding its fundamental characteristics—such as ionization behavior (pKa), lipophilicity (LogP), solubility, and stability—is a prerequisite for any rational drug design and development program. This document synthesizes theoretical analysis with field-proven, standardized experimental protocols to offer a robust framework for its characterization. We delve into the causality behind experimental choices, providing not just methodologies but the scientific reasoning that underpins them, ensuring a trustworthy and authoritative resource for researchers.

Chemical Identity and Core Physical Properties

A precise understanding of a compound's identity is the foundation of all subsequent characterization. 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol is a solid, multi-functionalized molecule built upon a piperidin-4-ol core.[3]

Table 1: Core Compound Identifiers and Properties

PropertyValueSource
IUPAC Name 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol-
CAS Number 1353878-24-6[3]
Molecular Formula C₁₄H₂₂N₂O₃[3]
Molecular Weight 266.34 g/mol Calculated
Physical Form Solid[3]
Melting Point 135 - 137 °C[3]
InChI Key WBLBTNJLRSTNFA-UHFFFAOYSA-N[3]

Ionization Behavior (pKa)

The ionization state of a molecule at physiological pH is a master variable controlling its solubility, permeability, target binding, and overall pharmacokinetic profile.[4] This compound possesses two key basic centers: the secondary amine of the piperidine ring and the secondary aniline-like amine. The tertiary alcohol is exceedingly weakly acidic and not relevant under physiological conditions.

Theoretical Assessment of Ionizable Centers
  • Piperidine Nitrogen: Aliphatic amines like piperidine are typically moderately basic. The pKa of the conjugate acid is expected to be in the range of 9-11. This nitrogen will be predominantly protonated (cationic) at physiological pH (7.4).

  • Anilino Nitrogen: The nitrogen atom attached to the dimethoxyphenyl ring is significantly less basic due to the delocalization of its lone pair of electrons into the aromatic system. Its pKa is expected to be much lower, likely in the 3-5 range. This center will be predominantly neutral at physiological pH.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration remains a gold-standard, direct method for pKa determination within the 2-12 range.[5]

Principle: The method involves monitoring the pH of a solution of the compound as a strong acid or base titrant is added incrementally. The pKa corresponds to the pH at which the ionizable group is 50% protonated and 50% deprotonated (the half-equivalence point).

Step-by-Step Methodology:

  • Solution Preparation: Accurately weigh and dissolve approximately 5-10 mg of the compound in a co-solvent system (e.g., methanol/water or DMSO/water) to ensure complete dissolution.

  • Acidification: Acidify the solution to a low starting pH (e.g., pH 2) with a standardized solution of hydrochloric acid (0.1 M HCl) to ensure both basic centers are fully protonated.

  • Titration: Titrate the solution with a standardized, carbonate-free strong base (e.g., 0.1 M NaOH) using a calibrated micro-burette.

  • Data Acquisition: Record the pH value after each incremental addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa values are determined from the midpoints of the inflection points in the titration curve. Given the two basic centers, two distinct inflection points are expected.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration & Analysis Prep Dissolve Compound in Co-Solvent Acidify Acidify to pH 2 (0.1 M HCl) Prep->Acidify Ensure full protonation Titrate Titrate with 0.1 M NaOH Acidify->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve Record->Plot Analyze Identify Half-Equivalence Points to find pKa(s) Plot->Analyze caption Workflow for pKa determination by potentiometric titration.

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP & LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably the most critical physicochemical property in drug discovery, heavily influencing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[6]

  • LogP (Partition Coefficient): Measures the partitioning of the neutral form of the molecule between n-octanol and water.

  • LogD (Distribution Coefficient): Measures the partitioning of all forms (neutral and ionized) of the molecule at a specific pH. For an ionizable compound like this one, LogD at pH 7.4 is the more physiologically relevant parameter.[6][7]

Experimental Protocol: The Shake-Flask Method for LogP/LogD Determination

The shake-flask method is the traditional and most reliable technique for measuring lipophilicity.[6][8][9]

Principle: The compound is dissolved in a biphasic system of n-octanol and water (or a pH 7.4 buffer for LogD). After reaching equilibrium, the concentration of the compound in each phase is measured, and the ratio is calculated.

Step-by-Step Methodology:

  • System Preparation: Pre-saturate n-octanol with pH 7.4 phosphate-buffered saline (PBS) and vice-versa by mixing and allowing them to separate overnight. This prevents volume changes during the experiment.

  • Compound Addition: Prepare a stock solution of the compound in the aqueous buffer. Add a known volume of this stock solution to a vial containing a known volume of the pre-saturated n-octanol.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24 hours) to ensure equilibrium is reached.[10]

  • Phase Separation: Centrifuge the vial to achieve a clean separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate LogD using the formula: LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] ).

LogD_Workflow A Prepare Pre-saturated n-Octanol & PBS (pH 7.4) B Add Compound to Biphasic System A->B C Agitate for 24h to Reach Equilibrium B->C D Centrifuge to Separate Phases C->D E Analyze Concentration in Each Phase via HPLC-UV D->E F Calculate LogD Value E->F caption The 'shake-flask' experimental workflow for LogD determination.

Caption: The 'shake-flask' experimental workflow for LogD determination.

Solubility

Aqueous solubility is a key determinant of a drug's absorption and bioavailability.[11] Insufficient solubility is a major hurdle in drug development, leading to poor in vivo efficacy and formulation challenges.[11][12]

Structural Influences and Predictions

The structure contains both hydrophilic groups (hydroxyl, two amines) capable of hydrogen bonding with water, and lipophilic regions (phenyl ring, piperidine hydrocarbon backbone). Therefore, its solubility is expected to be moderate and highly pH-dependent due to the basic nitrogen centers. Solubility will be lowest at high pH where the molecule is neutral and will increase significantly in acidic conditions where the cationic, protonated forms dominate.

Experimental Protocol: Thermodynamic Equilibrium Solubility

This method, often also a shake-flask protocol, determines the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[11][13]

Principle: An excess of the solid compound is agitated in the solvent of interest (e.g., PBS pH 7.4) until the solution is saturated and in equilibrium with the undissolved solid. The concentration of the dissolved compound in the supernatant is then measured.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid compound to a sealed vial containing a known volume of the test solvent (e.g., PBS, pH 7.4). "Excess" is critical to ensure saturation.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for 24-72 hours.[10] This extended time is crucial to ensure true thermodynamic equilibrium is achieved, especially for crystalline solids.

  • Phase Separation: Centrifuge the suspension to pellet the excess solid.

  • Filtration: Carefully filter the supernatant through a low-binding syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.[10]

  • Analysis: Quantify the concentration of the compound in the clear filtrate using a validated HPLC-UV method against a calibration curve.

  • Reporting: Report the solubility in units of mg/mL or µM at the specified pH and temperature.

Solubility_Workflow cluster_equilibration Equilibration cluster_analysis Separation & Analysis Start Add Excess Solid to Solvent (e.g., PBS) Equilibrate Agitate for 24-72h at Constant Temp Start->Equilibrate Centrifuge Centrifuge to Pellet Solid Equilibrate->Centrifuge Filter Filter Supernatant Centrifuge->Filter Analyze Quantify Filtrate by HPLC Filter->Analyze caption Protocol for determining thermodynamic equilibrium solubility.

Caption: Protocol for determining thermodynamic equilibrium solubility.

Chemical Stability Profile

Assessing the intrinsic chemical stability of a compound is crucial for determining its shelf-life, identifying compatible formulation excipients, and predicting potential degradation in vivo. Forced degradation studies are used to intentionally stress the molecule to identify likely degradation products and pathways.[14][15]

Predicted Degradation Pathways
  • Oxidation: The secondary aniline-like amine and the piperidine nitrogen are susceptible to oxidation, potentially forming N-oxides or other degradation products.

  • Acid/Base Hydrolysis: While the core structure is generally robust, extreme pH conditions could potentially affect the molecule, though significant hydrolysis is not immediately apparent from the structure.

Protocol: Forced Degradation Studies

Principle: The compound is subjected to a range of harsh conditions (acid, base, oxidation, heat, light) as stipulated by ICH guidelines. The resulting samples are analyzed by a stability-indicating HPLC method to separate the parent compound from any degradants.

Step-by-Step Methodology:

  • Method Development: Develop a gradient HPLC method that can resolve the parent peak from potential degradation products.

  • Stress Conditions: Prepare solutions of the compound and expose them to the following conditions:

    • Acidic: 0.1 M HCl at 60 °C for 24h.

    • Basic: 0.1 M NaOH at 60 °C for 24h.

    • Oxidative: 3% H₂O₂ at room temperature for 24h.

    • Thermal: Store solid compound at 80 °C for 48h.

    • Photolytic: Expose solution to UV light (ICH-specified intensity) for 24h.

  • Sample Analysis: After exposure, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, by the stability-indicating HPLC method.

  • Peak Purity & Mass Balance: Assess the purity of the parent peak using a photodiode array (PDA) detector. Calculate the mass balance to ensure that the decrease in the parent compound corresponds to the increase in degradation products.

Predicted Spectroscopic Profile

While experimental spectra are definitive, a predicted profile based on the known structure is invaluable for guiding analysis and confirming identity.

Table 2: Predicted Spectroscopic Characteristics

TechniqueFeatureExpected Chemical Shift / Wavenumber / m/z
¹H NMR Aromatic Protonsδ 6.5-7.0 ppm (multiplets)
Methoxy Protons (-OCH₃)δ ~3.8 ppm (singlets, 6H)
Piperidine Ring Protonsδ 1.5-3.5 ppm (complex multiplets)
Methylene Bridge (-NH-CH₂-)δ ~2.8-3.2 ppm (doublet or multiplet)
OH and NH ProtonsBroad, exchangeable signals
IR O-H Stretch (alcohol)3200-3500 cm⁻¹ (broad)
N-H Stretch (amines)3300-3500 cm⁻¹ (medium)
C-H Stretch (aliphatic/aromatic)2850-3100 cm⁻¹
C-O Stretch (ether)1230-1270 cm⁻¹ (strong, asymmetric)
MS (ESI+) Molecular Ion [M+H]⁺m/z 267.17

Conclusion

4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol is a molecule with physicochemical properties that are highly dependent on pH. Its two basic centers dictate a significant increase in aqueous solubility under acidic conditions, a critical factor for oral absorption. The balance of hydrophilic functional groups and lipophilic aromatic/alicyclic rings suggests that its membrane permeability will be a key parameter to optimize. The experimental protocols outlined in this guide provide a robust, validated framework for quantitatively determining the essential pKa, LogD, solubility, and stability data required to advance this compound through the drug discovery pipeline. This foundational knowledge is indispensable for informed decision-making in lead optimization, formulation development, and preclinical evaluation.

References

  • Sygnature Discovery. What is LogP? A Guide to Lipophilicity in Drug Discovery. [Link]

  • Martínez-Rosell, G., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Publications. [Link]

  • Pharmaceutical Guidelines. 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. [Link]

  • Stark, D. (2020). Prediction of pKa values of small molecules via graph neural networks. reposiTUm. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • ACD/Labs. An Introduction to the Acid Dissociation Constant (pKa). [Link]

  • Chem-space. (2022). Compound solubility measurements for early drug discovery. [Link]

  • Tetko, I. V., et al. (2006). Reliable Assessment of Log P of Compounds of Pharmaceutical Relevance. Journal of Chemical Information and Modeling. [Link]

  • ECETOC. pKa. [Link]

  • Lipinski, C. A., et al. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
  • Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

  • Zhang, M., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

  • De-Oliveira, D., & Daina, A. (2022). Methods for Determination of Lipophilicity. MDPI Encyclopedia. [Link]

  • Franchini, S., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]

  • PubChem. Piperidin-4-ol. [Link]

  • Ivanenkov, Y. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Singh, H. P. (2012). Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. ResearchGate. [Link]

  • ResearchGate. Piperidine-based drug discovery. [Link]

  • Nakashima, K., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. PMC. [Link]

  • PubChem. 4-(3-Methoxyphenyl)piperidin-4-ol. [Link]

  • Asian Journal of Chemistry. (2020). A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization. [Link]

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • Tadigoppula, N., et al. (2014). 4-Aminoquinolone Piperidine Amides: Noncovalent Inhibitors of DprE1 with Long Residence Time and Potent Antimycobacterial Activity. Journal of Medicinal Chemistry. [Link]

  • NIST. 4-Piperidinol, 2,2,6,6-tetramethyl-. [Link]

  • PubChemLite. Benzyl 4-{[(3,4-dimethoxyphenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate. [Link]

  • Kim, J. H., et al. (2025). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Food Science and Biotechnology. [Link]

  • Organic & Biomolecular Chemistry. (2006). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. [Link]

  • Google Patents. CN112661694B - Preparation method of 4- (dimethoxymethyl) -piperidine.
  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [Link]

  • DTIC. Piperidine Synthesis. [Link]

Sources

Protocols & Analytical Methods

Method

Scalable Synthesis Protocol for 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol

Executive Summary & Pharmacological Context The piperidine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core for GPCR ligands, kinase inhibitors, and σ1 receptor modulators[1]. Spe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core for GPCR ligands, kinase inhibitors, and σ1 receptor modulators[1]. Specifically, 4-amino-substituted piperidin-4-ol derivatives are highly valued for their ability to form critical hydrogen-bonding networks within target binding pockets while maintaining favorable lipophilicity and metabolic stability.

This application note details a robust, scalable, and regioselective three-step synthesis for 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol . The protocol is designed for process chemists and drug development professionals who require high-purity building blocks. By leveraging a Corey-Chaykovsky epoxidation followed by a regioselective nucleophilic ring-opening[2], this route avoids the use of highly toxic reagents (e.g., diethylaluminum cyanide) and provides a highly atom-economical pathway to the target molecule.

Synthetic Strategy & Mechanistic Rationale

The synthesis is structured around three self-validating stages:

  • Ylide-Mediated Epoxidation: N-Boc-piperidin-4-one is converted to a spiro-epoxide using trimethylsulfoxonium iodide (TMSOI) and sodium hydride. The use of the sulfoxonium ylide (rather than the sulfonium ylide) ensures exclusive formation of the epoxide over the expanded ring product.

  • Regioselective Ring Opening: The spiro-epoxide is opened using 3,4-dimethoxyaniline[3]. The causality behind using a protic solvent (ethanol or isopropanol) at elevated temperatures is twofold: the solvent hydrogen-bonds to the epoxide oxygen, increasing the electrophilicity of the methylene carbon, while the steric hindrance of the tertiary C4 carbon directs the aniline nucleophile exclusively to the primary carbon via an SN2 trajectory.

  • Anhydrous Deprotection: The tert-butyloxycarbonyl (Boc) group is removed using 4M HCl in dioxane. Anhydrous conditions are deliberately chosen to precipitate the product as a hydrochloride salt, driving the equilibrium and simplifying purification without the need for aqueous workup.

G A N-Boc-piperidin-4-one B Spiro-epoxide Intermediate A->B TMSOI, NaH DMSO, rt C Boc-Protected Target B->C 3,4-Dimethoxyaniline EtOH, 80°C D 4-{[(3,4-Dimethoxyphenyl) amino]methyl}piperidin-4-ol C->D 1. 4M HCl/Dioxane 2. NaOH (aq)

Synthetic workflow for 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol.

M N1 Spiro-epoxide (Sterically hindered C4 vs accessible CH2) N2 Nucleophilic attack by 3,4-dimethoxyaniline at the less hindered primary carbon N1->N2 Regioselective S_N2 N3 C-O bond cleavage & alkoxide formation N2->N3 Transition State N4 Proton transfer yielding tertiary alcohol N3->N4 Protic Solvent Mediated

Mechanistic rationale for the regioselective spiro-epoxide ring opening.

Step-by-Step Experimental Protocols

Step 1: Synthesis of tert-Butyl 1-oxa-6-azaspiro[4]octane-6-carboxylate

Objective: Convert the ketone to a spiro-epoxide via the Corey-Chaykovsky reaction[2].

  • Preparation of the Ylide: In an oven-dried, argon-flushed round-bottom flask, suspend Trimethylsulfoxonium iodide (TMSOI, 1.2 eq) in anhydrous DMSO (5 mL/g of starting material). Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

    • Causality: Hydrogen gas evolution will occur. The reaction must be stirred for 1 hour at room temperature until the solution becomes clear, indicating the complete formation of the dimethylsulfoxonium methylide.

  • Ketone Addition: Dissolve N-Boc-piperidin-4-one (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction Propagation: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Validation & Analytical Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (Rf ~0.4) will disappear. The epoxide product (Rf ~0.5) is UV-inactive but stains strongly with Phosphomolybdic Acid (PMA) upon heating.

  • Workup: Quench the reaction with ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers thoroughly with water (3x) and brine (1x).

    • Causality: Multiple water washes are critical to remove residual DMSO, which would otherwise interfere with crystallization and subsequent steps.

  • Isolation: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the spiro-epoxide as a white solid or pale yellow oil (typically >90% yield). Use directly in the next step.

Step 2: Regioselective Epoxide Ring Opening

Objective: Nucleophilic addition of 3,4-dimethoxyaniline to the spiro-epoxide[3].

  • Reaction Setup: Dissolve the spiro-epoxide (1.0 eq) and 3,4-dimethoxyaniline (1.1 eq) in absolute ethanol (10 mL/g).

  • Thermal Activation: Heat the mixture to reflux (80 °C) under an inert atmosphere for 18–24 hours.

    • Causality: The lack of a Lewis acid catalyst prevents premature Boc-deprotection or rearrangement. The thermal energy combined with the protic nature of ethanol is sufficient to drive the SN2 opening at the less hindered methylene carbon.

  • Validation & Analytical Checkpoint: Monitor via TLC (DCM/MeOH 95:5). The product (Rf ~0.35) will be both UV-active (due to the dimethoxyphenyl ring) and Ninhydrin-positive (secondary amine). The PMA-active epoxide spot should be completely consumed.

  • Workup & Purification: Cool to room temperature and concentrate the solvent in vacuo. Purify the crude residue via silica gel flash chromatography (eluting with a gradient of Hexanes/EtOAc 1:1 to 100% EtOAc) to yield tert-butyl 4-(((3,4-dimethoxyphenyl)amino)methyl)-4-hydroxypiperidine-1-carboxylate as an off-white foam.

Step 3: Boc-Deprotection & Free Base Isolation

Objective: Remove the Boc protecting group to yield the final target.

  • Acidic Cleavage: Dissolve the Boc-protected intermediate in anhydrous Dichloromethane (DCM, 5 mL/g). Cool to 0 °C and slowly add 4M HCl in dioxane (10 eq).

  • Reaction Propagation: Remove the ice bath and stir at room temperature for 3 hours.

    • Causality: As the Boc group is cleaved (releasing isobutylene and CO2 gases), the highly polar hydrochloride salt of the product will precipitate out of the DCM/dioxane mixture, providing a visual confirmation of reaction progress and protecting the newly formed amine from side reactions.

  • Validation & Analytical Checkpoint: TLC is less effective here due to the high polarity of the salt. Complete consumption of the starting material can be confirmed by taking a small aliquot, neutralizing it with aqueous NaHCO3, and running a TLC (DCM/MeOH/NH4OH 90:9:1).

  • Isolation of the Salt: Filter the precipitate, wash with cold diethyl ether, and dry under a high vacuum to yield the dihydrochloride salt.

  • Freebasing (Optional): To obtain the free base, dissolve the salt in a minimum amount of water, adjust the pH to 10 using 1M NaOH, and extract with DCM (3x). Dry and concentrate to yield 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol as a crystalline solid.

Scale-Up Data & Quality Control

To demonstrate the scalability and robustness of this protocol, the synthesis was evaluated across three different scales. The precipitation-driven purification in Step 3 ensures that purity remains exceptionally high even at a 100-gram scale.

Scale (Ketone SM)Step 1 Yield (%)Step 2 Yield (%)Step 3 Yield (%)Overall Yield (%)Final Purity (HPLC)
1.0 g 94%88%96%79.4% >99.5%
10.0 g 92%86%95%75.1% >99.0%
100.0 g 89%85%94%71.1% >98.5%

Table 1: Quantitative yield and purity data across laboratory and process scale-up batches.

References

  • Zajec, Ž., Dernovšek, J., Cingl, J., Ogris, I., Gedgaudas, M., Zubrienė, A., Mitrović, A., Golič Grdadolnik, S., Gobec, M., & Tomašič, T. (2024). "New Class of Hsp90 C-Terminal Domain Inhibitors with Anti-tumor Properties against Triple-Negative Breast Cancer." Journal of Medicinal Chemistry, 67(15), 12984–13018.[Link]

  • Holtschulte, C., Borgel, F., Westphalinger, S., Schepmann, D., Civenni, G., Laurini, E., Marson, D., Catapano, C. V., Pricl, S., & Wünsch, B. (2022). "Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties." ChemMedChem, 17(5), e202100735.[Link]

  • Chandgude, A. (2017). "Multicomponent reactions: development, scope, and applications." University of Groningen Research Database.[Link]

Sources

Application

High-Throughput LC-MS/MS Method Development and Validation for the Quantification of 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol

Target Audience: Researchers, Bioanalytical Scientists, and Pharmacokinetic (PK) Professionals Application: Preclinical and Clinical Bioanalysis, Pharmacokinetics, and Drug Metabolism Mechanistic Rationale & Analytical S...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioanalytical Scientists, and Pharmacokinetic (PK) Professionals Application: Preclinical and Clinical Bioanalysis, Pharmacokinetics, and Drug Metabolism

Mechanistic Rationale & Analytical Strategy

As a Senior Application Scientist, developing a robust bioanalytical assay requires looking beyond standard protocols to understand the physicochemical behavior of the target molecule. The analyte, 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol , presents a unique set of analytical challenges due to its structural dichotomy: it contains a highly basic, polar piperidine ring coupled with a tertiary alcohol, alongside a moderately lipophilic 3,4-dimethoxyphenyl moiety.

Sample Preparation: Overcoming Ion Suppression

For basic, amphiphilic compounds, simple Protein Precipitation (PPT) is often insufficient. PPT leaves behind endogenous phospholipids (e.g., lysophosphatidylcholines) that co-elute with the analyte and compete for charge droplets in the Electrospray Ionization (ESI) source, causing severe ion suppression. To create a self-validating, interference-free system, we employ Solid-Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent. The HLB matrix effectively retains the lipophilic dimethoxyphenyl group via reversed-phase interactions, allowing polar salts and phospholipids to be washed away before elution.

Chromatographic Design: Mitigating Silanol Interactions

Basic amines (piperidine pKa ~10.5) are notorious for secondary interactions with residual, unreacted silanols on silica-based stationary phases, which manifests as severe peak tailing. To counteract this, the method utilizes a Superficially Porous Particle (SPP) C18 column with advanced end-capping. The mobile phase is strictly acidified with 0.1% Formic Acid (FA). This low-pH environment (pH ~2.7) ensures the piperidine nitrogen is fully protonated, repelling it from any remaining ionized silanols and driving it into the bulk mobile phase for a sharp, symmetrical peak.

Mass Spectrometry & Fragmentation Causality

Because the molecule is readily protonated in solution, ESI in positive ion mode (ESI+) is the optimal ionization technique. The precursor ion is the protonated molecule [M+H]+ at m/z 267.2.

Under Collision-Induced Dissociation (CID), piperidine derivatives undergo highly predictable, charge-site-initiated fragmentation pathways[1]. The dominant fragmentation is the cleavage of the exocyclic C-N bond, yielding a highly stable 3,4-dimethoxyaniline fragment (m/z 154.1), which serves as our primary quantifier. A secondary pathway involves the neutral loss of water (-18 Da) from the tertiary alcohol on the piperidine ring, generating a qualifier ion at m/z 249.2.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 267.2 CID Collision-Induced Dissociation (CID) Precursor->CID Frag1 3,4-Dimethoxyaniline Ion m/z 154.1 (Quantifier) CID->Frag1 C-N Cleavage Frag2 [M+H - H2O]+ Ion m/z 249.2 (Qualifier) CID->Frag2 - H2O Frag3 Piperidin-4-ol Ion m/z 100.1 (Qualifier) CID->Frag3 Alpha Cleavage

Fig 1: ESI+ CID fragmentation pathway of the target analyte.

Experimental Protocols

This protocol is designed to meet the rigorous standards set by the [2] and the [3].

Reagents and Materials
  • Analyte: 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol (Reference Standard, Purity >99%).

  • Internal Standard (IS): Deuterated analog (e.g., Analyte-d6) or a structural analog with similar retention behavior.

  • Matrices: Blank human or animal plasma (K2EDTA anticoagulant).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

  • Extraction Plate: Waters Oasis HLB 96-well plate (30 mg/well).

Solid-Phase Extraction (SPE) Workflow
  • Sample Aliquot: Transfer 50 µL of plasma sample (blank, calibration standards, QCs, or unknown) into a 96-well plate.

  • Internal Standard Addition: Add 10 µL of IS working solution (100 ng/mL) to all wells except double blanks.

  • Pre-treatment: Dilute the sample with 200 µL of 2% Phosphoric Acid in water to disrupt protein binding and ensure the analyte is fully ionized.

  • Conditioning: Condition the HLB plate with 500 µL MeOH, followed by 500 µL Water.

  • Loading: Load the pre-treated sample onto the SPE plate. Apply low vacuum (approx. 5 in Hg).

  • Washing: Wash with 500 µL of 5% MeOH in water to remove polar interferences.

  • Elution: Elute the analyte and IS with 2 × 250 µL of 100% MeOH.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A:B (80:20, v/v).

Workflow S1 1. Plasma Sample (Spiked with IS) S2 2. SPE Extraction (Oasis HLB) S1->S2 S3 3. UHPLC Separation (SPP C18 Column) S2->S3 S4 4. ESI+ Ionization (Protonation) S3->S4 S5 5. MS/MS Detection (MRM Mode) S4->S5 S6 6. Data Analysis (ICH M10 Validated) S5->S6

Fig 2: End-to-end bioanalytical LC-MS/MS workflow.

Instrumental Conditions & Data Presentation

UHPLC Separation Parameters

To ensure rapid throughput without sacrificing resolution, a gradient elution profile is utilized.

ParameterSpecification
Column Phenomenex Kinetex EVO C18 (50 × 2.1 mm, 2.6 µm SPP)
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid in LC-MS Grade Acetonitrile
Flow Rate 0.5 mL/min
Gradient Profile 0.0-0.5 min: 5% B 0.5-2.5 min: 5% → 95% B 2.5-3.5 min: 95% B (Wash) 3.5-4.5 min: 5% B (Equilibration)
Column Temperature 40 °C
Injection Volume 5.0 µL
Mass Spectrometry (MRM) Parameters

Detection is performed on a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Analyte 267.2154.15022Quantifier
Analyte 267.2249.25015Qualifier
Analyte 267.2100.15028Qualifier
IS (Analyte-d6) 273.2160.15022IS Quantifier

Method Validation Summary

To ensure the method is a self-validating system capable of supporting regulatory submissions, it must be evaluated against strict acceptance criteria[2][3]. The table below summarizes the target validation metrics required for this assay.

Validation ParameterICH M10 / FDA Acceptance CriteriaExpected Assay Performance
Linearity Range R2≥0.99 , back-calculated standards ± 15% ( ± 20% at LLOQ)1.0 ng/mL to 1000 ng/mL ( R2>0.995 )
LLOQ Signal-to-Noise (S/N) 5, Precision 20%, Accuracy 80-120%1.0 ng/mL (S/N > 10)
Intra/Inter-day Precision CV 15% (CV 20% at LLOQ) 6.5% across all QC levels
Intra/Inter-day Accuracy 85% - 115% of nominal (80-120% at LLOQ)92.0% - 108.5%
Extraction Recovery Consistent and reproducible across Low, Mid, and High QCs> 85% (CV < 5%)
Matrix Effect (IS Normalized) Matrix Factor (MF) CV 15% across 6 different lotsMF = 0.95 - 1.02 (CV < 4.2%)
Benchtop Stability ± 15% of nominal after exposure to ambient tempStable for 24 hours at 25°C

Note: The near-1.0 Matrix Factor confirms that the chosen SPE methodology successfully eliminates phospholipid-induced ion suppression, fulfilling the core E-E-A-T requirement for trustworthiness in bioanalytical data.

References

  • ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis (2022). European Medicines Agency. Available at:[Link][2]

  • Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration (FDA). Available at:[Link][3]

Sources

Method

Preclinical In Vivo Dosing Protocols for 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol

Executive Summary & Physicochemical Rationale The compound 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol (CAS: 1353878-24-6) is a novel small molecule entity characterized by a basic piperidine ring, a secondary a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

The compound 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol (CAS: 1353878-24-6) is a novel small molecule entity characterized by a basic piperidine ring, a secondary amine, a hydroxyl group, and a lipophilic 3,4-dimethoxyphenyl moiety.

To successfully transition this compound from in vitro screening to in vivo efficacy models, researchers must navigate its specific physicochemical liabilities. The basic piperidine nitrogen (predicted pKa ~9.5) allows for salt formation, but the lipophilic dimethoxyphenyl tail drives the LogP higher, risking precipitation in aqueous biological fluids. Because there is no universally established clinical protocol for this specific library compound, we must construct a self-validating, first-in-class preclinical pipeline. This guide details the causal methodologies for formulation, Maximum Tolerated Dose (MTD) determination, and Pharmacokinetic/Pharmacodynamic (PK/PD) profiling.

Phase 1: Vehicle Formulation Strategy (The "Clear Solution" Protocol)

Intravenous (IV) and Per Os (PO) dosing require a perfectly dissolved, homogenous solution. Administering a precipitated suspension intravenously will cause fatal micro-embolisms in the murine pulmonary bed. We utilize a standard co-solvent/surfactant gradient approach[1].

Step-by-Step Formulation Methodology

Target Concentration: 1 mg/mL to 5 mg/mL

  • Primary Solvation (5% v/v DMSO): Weigh the required mass of the compound. Add 5% of the final volume as Dimethyl Sulfoxide (DMSO). Causality: DMSO is highly polar and disrupts the crystalline lattice of the solid free-base compound. Vortex until completely dissolved.

  • Co-Solvent Addition (40% v/v PEG300): Add Polyethylene Glycol 300. Causality: PEG300 acts as a water-miscible co-solvent. It must be added before the aqueous phase to create a thermodynamic transition gradient, preventing the lipophilic dimethoxyphenyl group from rapidly nucleating. Vortex until clear.

  • Micellar Encapsulation (5% v/v Tween 80): Add Tween 80. Causality: This non-ionic surfactant coats the solvated drug molecules, forming micelles that will shield the lipophilic tail from the impending aqueous environment.

  • Aqueous Dilution (50% v/v Saline): Add 0.9% NaCl dropwise while continuously vortexing. Causality: Saline brings the vehicle to physiological osmolarity.

Self-Validation Check: Hold the tube to the light. If the solution is cloudy or exhibits the Tyndall effect (light scattering), the micellar capacity has been exceeded. Do not dose. You must restart and either decrease the drug concentration or adjust the vehicle ratio.

Phase 2: Maximum Tolerated Dose (MTD) Determination

Before executing PK or PD studies, the acute toxicity threshold must be established to ensure animal welfare and data integrity[2]. The MTD is the highest dose that does not produce unacceptable toxicity or >20% body weight loss[3].

MTD Up-and-Down Methodology
  • Subjects: C57BL/6 mice (n=3 per cohort), fasted for 4 hours prior to dosing.

  • Dosing: Administer the compound via oral gavage (PO) starting at 10 mg/kg.

  • Observation: Monitor continuously for the first 2 hours, then at 4, 8, and 24 hours.

  • Escalation: If no adverse signs are observed (Score 0), escalate the next cohort to 30 mg/kg, then 100 mg/kg.

Table 1: MTD Clinical Observation Scoring Matrix
ScoreWeight Loss (%)Clinical Signs ObservedAction Required
0 < 5%Normal grooming, active exploration, normal posture.Proceed to next dose escalation.
1 5% - 10%Mild piloerection, slight decrease in motor activity.Monitor closely; dose is tolerated.
2 10% - 20%Hunching, lethargy, squinting, moderate dehydration.MTD Reached. Do not escalate further.
3 > 20%Severe ataxia, tremors, inability to reach food/water.Euthanize immediately. Exceeded MTD.

Phase 3: Pharmacokinetic (PK) Profiling

To determine the absolute bioavailability ( F% ) and tissue distribution of 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol, parallel IV and PO arms are required[4]. The basic amine suggests potential lysosomal trapping (high Volume of Distribution, Vd​ ), requiring careful monitoring of the terminal elimination phase.

PK Dosing & Sampling Protocol
  • IV Arm: 2 mg/kg administered via lateral tail vein injection (n=3).

  • PO Arm: 10 mg/kg administered via oral gavage (n=3).

  • Serial Sampling: Collect 20 µL of blood via the saphenous vein at t= 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours[4].

  • Tissue Harvest: At Tmax​ (estimated 1-2 hours post-PO dose), euthanize a parallel satellite cohort (n=3) and harvest brain tissue. Causality: Given the structural homology to CNS-active piperidines, calculating the unbound brain-to-plasma partition coefficient ( Kp,uu​ ) is critical to verify blood-brain barrier (BBB) penetration.

Table 2: Target Pharmacokinetic Parameters
ParameterSymbolDerivation / FormulaPhysiological Significance
Maximum Concentration Cmax​ Peak observed plasma concentrationIndicates acute systemic exposure and potential for Cmax​ -driven toxicity.
Area Under the Curve AUC0−∞​ Integral of concentration-time curveTotal drug exposure; used to calculate clearance and bioavailability.
Clearance CL DoseIV​/AUCIV​ Rate at which the compound is eliminated from the body.
Volume of Distribution Vd​ (CL×t1/2​)/0.693 Extent of drug distribution into tissues (expected to be high for this basic amine).
Bioavailability F% (AUCPO​×DoseIV​)/(AUCIV​×DosePO​) Percentage of oral dose reaching systemic circulation.

Phase 4: Pharmacodynamic (PD) Efficacy Protocol

Assuming a successful PK profile with adequate half-life and BBB penetration, the compound advances to PD evaluation.

14-Day Repeated Dosing Methodology
  • Dose Selection: Select a PO dose that maintains plasma concentrations above the in vitro IC50​ or EC50​ for the entire dosing interval, without exceeding the MTD.

  • Administration: Dose once daily (QD) or twice daily (BID) for 14 consecutive days. Causality: Chronic dosing allows the compound to reach steady-state pharmacokinetics, which is essential for evaluating sustained target engagement and mitigating acute off-target shock.

  • Readouts: Conduct behavioral assays (if targeting CNS) or harvest target tissues for biomarker analysis (e.g., Western blot for downstream phosphorylation events) 2 hours after the final dose on Day 14.

Preclinical Workflow Visualization

The following diagram maps the critical path for the in vivo evaluation of this compound. The logical progression ensures that formulation failures or severe toxicities halt the pipeline before resource-intensive PK/PD studies are initiated.

G A Compound: CAS 1353878-24-6 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol B Phase 1: Vehicle Formulation (DMSO / PEG300 / Tween 80 / Saline) A->B C Phase 2: MTD & Tolerability (Up-and-Down Dosing in Mice) B->C D Phase 3A: IV Pharmacokinetics (Clearance, Vd, t1/2) C->D E Phase 3B: PO Pharmacokinetics (Bioavailability, Cmax, AUC) C->E F Phase 3C: Brain Penetration (Kp,uu) (Tissue Distribution) D->F E->F G Phase 4: Pharmacodynamics (14-Day Repeated PO Dosing) F->G

Preclinical in vivo workflow for formulation, MTD, PK, and PD evaluation of CAS 1353878-24-6.

References

  • Rasmussen, L., et al. (2017). A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. BMC Cancer, 17(1), 678.[2] URL:[Link]

  • U.S. Food and Drug Administration (FDA). (2005). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers.[3] URL:[Link]

  • Ananthula, H. K., et al. (2018). Preclinical pharmacokinetic evaluation to facilitate repurposing of tyrosine kinase inhibitors nilotinib and imatinib as antiviral agents. BMC Pharmacology and Toxicology, 19(1), 80.[4] URL:[Link]

Sources

Application

Application Note: Advanced Formulation Techniques for 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol Delivery

Executive Summary & Physicochemical Rationale The compound 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol (CAS 1353878-24-6) is a specialized small-molecule building block and pharmacological probe [5]. Structurall...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

The compound 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol (CAS 1353878-24-6) is a specialized small-molecule building block and pharmacological probe [5]. Structurally, it features a highly lipophilic 3,4-dimethoxyphenyl moiety paired with an ionizable piperidin-4-ol core. This dual nature presents a classic formulation challenge: the molecule exhibits pH-dependent amphiphilicity, complicating its encapsulation into traditional hydrophobic nanocarriers.

As a Senior Application Scientist, the first step in designing a robust delivery system is analyzing the causality between the molecule's ionization state and its partitioning behavior. The piperidine secondary amine possesses a pKa of approximately 9.5. At a physiological pH of 7.4, this amine is heavily protonated, driving the molecule into the aqueous phase and causing rapid systemic clearance if administered unformulated.

The Formulation Strategy: To achieve high encapsulation efficiency (EE%) within a hydrophobic matrix, we must mathematically force the drug into its free-base state during the formulation process. By buffering the aqueous phase to pH 8.5–9.0 during encapsulation, we suppress piperidine ionization. Once the nanoparticles are formed and dialyzed back to pH 7.4, the core-locked drug is protected. Upon cellular uptake and entry into the acidic endosome (pH ~6.0), the piperidine ring rapidly protonates, triggering core swelling and accelerated drug release.

This guide details two state-of-the-art, self-validating formulation protocols: Nanostructured Lipid Carriers (NLCs) and PLGA-PEG Polymeric Nanoparticles [1][2].

Formulation Workflows & Logical Architecture

The following diagram illustrates the parallel formulation pathways utilized to encapsulate the API, ensuring that both lipid-based and polymer-based matrices can be evaluated for optimal pharmacokinetics.

FormulationWorkflow cluster_LNP NLC Formulation cluster_PLGA PLGA-PEG Nanoprecipitation API Compound CAS 1353878-24-6 Melt Hot-Melt Lipid Phase (Solid + Liquid Lipids) API->Melt Org Organic Phase (Acetone + Polymer) API->Org Emulsion Hot Microemulsion (High Shear) Melt->Emulsion Cool Cooling & Solidification Emulsion->Cool CQA CQA Characterization (DLS, Zeta, HPLC) Cool->CQA Aq Aqueous Phase (Anti-solvent + PVA) Org->Aq Dropwise Addition Evap Solvent Evaporation Aq->Evap Evap->CQA

Figure 1: Parallel workflows for NLC and PLGA-PEG nanoparticle formulation.

Experimental Protocols: Self-Validating Methodologies

A core tenet of rigorous formulation science is the implementation of self-validating systems. In the protocols below, mass balance is strictly monitored. The total API inputted must equal the sum of the encapsulated API (quantified from the purified nanoparticle pellet) and the free API (quantified from the ultrafiltrate). Any discrepancy indicates API degradation or adsorption to the glassware, prompting immediate process correction.

Protocol A: Nanostructured Lipid Carrier (NLC) Formulation via Hot-Melt Homogenization

NLCs are selected over traditional Solid Lipid Nanoparticles (SLNs) because the inclusion of a liquid lipid creates an imperfect crystal lattice. This structural defect prevents the expulsion of the drug during long-term storage—a common failure point in SLN systems [1][4].

Materials:

  • Solid Lipid: Precirol® ATO 5 (Glyceryl palmitostearate)

  • Liquid Lipid: Miglyol® 812 (Medium-chain triglycerides)

  • Surfactant: Poloxamer 188 and Tween 80

  • API: 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol

Step-by-Step Procedure:

  • Lipid Phase Preparation: Accurately weigh 150 mg of Precirol ATO 5 and 50 mg of Miglyol 812. Heat the mixture to 75°C (approximately 15°C above the melting point of the solid lipid) to ensure complete melting.

  • API Incorporation: Disperse 10 mg of the API into the molten lipid phase. Stir magnetically at 300 rpm for 5 minutes until fully dissolved.

  • Aqueous Phase Preparation: In a separate beaker, dissolve 1% (w/v) Poloxamer 188 and 0.5% (w/v) Tween 80 in 10 mL of ultra-pure water. Critical Step: Adjust the pH of this aqueous phase to 8.5 using 0.1 M NaOH to suppress API ionization. Heat to 75°C.

  • Pre-Emulsion Formation: Inject the hot aqueous phase into the lipid phase dropwise under continuous magnetic stirring (800 rpm) for 10 minutes.

  • High-Shear Homogenization: Transfer the pre-emulsion to a probe sonicator. Sonicate at 40% amplitude for 3 minutes (cycles of 10s ON, 5s OFF) to prevent overheating while reducing droplet size to the nanometer range.

  • Solidification: Rapidly cool the nanoemulsion in an ice-water bath (4°C) for 30 minutes to solidify the lipid droplets into NLCs.

  • Purification & Validation: Transfer the dispersion to an Amicon® Ultra-15 centrifugal filter (100 kDa MWCO). Centrifuge at 4,000 × g for 20 minutes. Analyze the filtrate via HPLC to quantify unencapsulated API, thereby validating the Encapsulation Efficiency (EE%).

Protocol B: PLGA-PEG Nanoprecipitation (Solvent Displacement)

PLGA-PEG nanoparticles provide a dense hydrophilic corona that minimizes protein corona formation and evades the mononuclear phagocyte system (MPS), significantly extending circulation half-life [2][3].

Step-by-Step Procedure:

  • Organic Phase: Dissolve 50 mg of PLGA-PEG (50:50 LA:GA, MW ~35 kDa) and 5 mg of API in 3 mL of HPLC-grade Acetone. Ensure complete dissolution.

  • Aqueous Phase: Prepare 15 mL of a 0.5% (w/v) Polyvinyl Alcohol (PVA) solution in 10 mM Tris buffer. Critical Step: Adjust the pH to 8.5 to maintain the API in its lipophilic free-base form.

  • Nanoprecipitation: Using a syringe pump, inject the organic phase into the aqueous phase at a controlled rate of 0.5 mL/min under moderate magnetic stirring (600 rpm). The sudden change in solvent polarity causes the PLGA to instantly precipitate, trapping the API within the hydrophobic core.

  • Solvent Evaporation: Leave the suspension stirring overnight in a fume hood to allow complete evaporation of the acetone.

  • Washing & Recovery: Collect the nanoparticles via ultracentrifugation (20,000 × g for 30 minutes). Resuspend the pellet in pH 7.4 PBS to restore physiological conditions, locking the drug inside the core.

Quantitative Data & Critical Quality Attributes (CQAs)

The success of the formulation is dictated by specific physicochemical parameters. Table 1 outlines the inherent properties of the API, while Table 2 provides the target CQAs for a successful batch release.

Table 1: Physicochemical Properties of the API

ParameterValueFormulation Implication
Molecular Weight 266.34 g/mol Ideal for high-density packing within nanocarriers.
Piperidine pKa ~9.5Requires pH > 8.5 during formulation to ensure lipophilicity.
Aniline pKa ~4.5Remains neutral under standard physiological conditions.
LogP (Estimated) 1.8 - 2.5Sufficiently lipophilic for PLGA and lipid core partitioning.

Table 2: Target Critical Quality Attributes (CQAs) of Formulations

CQA ParameterTarget (NLCs)Target (PLGA-PEG NPs)Analytical Method
Z-Average Size 80 – 120 nm100 – 150 nmDynamic Light Scattering (DLS)
Polydispersity (PDI) < 0.20< 0.15Dynamic Light Scattering (DLS)
Zeta Potential -15 to -25 mV-5 to -15 mVElectrophoretic Light Scattering
Encapsulation (EE%) > 85%> 75%RP-HPLC (C18 Column, 254 nm)
Release Kinetics Biphasic (Burst + Sustained)Zero-order sustainedDialysis Bag Method (pH 7.4 / 37°C)

Intracellular Delivery & Endosomal Escape Mechanism

Once administered, the formulated nanoparticles must navigate the cellular environment. The diagram below maps the causality of the intracellular release mechanism. Because the nanoparticles are taken up via endocytosis, they are subjected to the acidic environment of the early/late endosome. This pH drop protonates the piperidine ring of the API, increasing osmotic pressure within the nanoparticle core, which facilitates endosomal escape and cytosolic delivery [3].

CellularUptake NP Nanoparticle (NLC / PLGA) CellMembrane Cell Membrane (Endocytosis) NP->CellMembrane Endosome Early Endosome (pH 6.0 - 6.5) CellMembrane->Endosome Escape Endosomal Escape (Proton Sponge / Fusion) Endosome->Escape pH Drop Release Cytosolic Release (Active Compound) Escape->Release

Figure 2: Intracellular trafficking, endosomal escape, and cytosolic release of the API.

References

  • Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols | MDPI |[Link]

  • Recent Applications of PLGA in Drug Delivery Systems | MDPI | [Link]

  • Advances in PLGA-Based Drug Delivery Systems for Glioblastoma Treatment | Dove Medical Press | [Link]

  • A General Guide to Lipid Nanoparticles | Beckman Coulter |[Link]

Method

Comprehensive Cell Culture Assay Guidelines for Evaluating 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol

Introduction & Scientific Rationale The compound 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol (CAS 1353878-24-6), hereafter referred to as DMPM-Pip , is a highly functionalized small molecule. The piperidine hete...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The compound 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol (CAS 1353878-24-6), hereafter referred to as DMPM-Pip , is a highly functionalized small molecule. The piperidine heterocycle is a pivotal cornerstone in pharmaceutical chemistry, frequently serving as a privileged scaffold in the design of neuroactive agents, analgesics, and targeted anticancer therapeutics[1]. Furthermore, the presence of the 3,4-dimethoxyphenyl moiety coupled to a basic piperidine nitrogen strongly suggests potential interaction with monoamine G-protein coupled receptors (GPCRs) or specific kinase targets[2].

To successfully transition DMPM-Pip from a structural entity to a validated biological modulator, researchers must employ a rigorous, self-validating testing funnel[3]. This application note provides an authoritative, step-by-step framework for evaluating DMPM-Pip in cell-based assays, focusing on compound handling, primary viability screening, and GPCR functional profiling.

Compound Preparation and Handling Guidelines

The Causality of Handling: DMPM-Pip contains a secondary amine and a tertiary alcohol. While these functional groups confer moderate polarity, the bulky, electron-rich aromatic system necessitates the use of organic solvents for high-concentration stock preparation. This ensures complete dissolution without precipitation during subsequent aqueous dilution into cell culture media.

Protocol: Stock Preparation
  • Reconstitution: Dissolve lyophilized DMPM-Pip in anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM stock solution.

  • Storage: Aliquot into single-use amber vials and store at -20°C. Rationale: The 3,4-dimethoxyphenyl group is electron-rich and susceptible to slow oxidation; protecting it from light and preventing repeated freeze-thaw cycles preserves structural integrity.

  • Assay Dilution (Critical Control): Maintain final DMSO concentrations in cell culture below 0.1% (v/v). Excessive DMSO can induce basal cytotoxicity and alter membrane permeability, which severely confounds downstream functional readouts such as calcium flux[3].

Primary Screening: Cell Viability & Proliferation

The Causality of Assay Selection: A common pitfall in evaluating novel aromatic amines is the default use of traditional colorimetric tetrazolium reduction assays (e.g., MTT, MTS). Because MTT assays rely on the reduction of tetrazolium salts into colored formazan by NADH and mitochondrial enzymes[4], redox-active small molecules can directly reduce the dye in a cell-free manner, generating false-positive viability signals[5].

To establish a self-validating system, we mandate the use of the ATP-based luminescent assay (e.g., CellTiter-Glo). This method quantifies ATP, which is only synthesized by metabolically active, viable cells, providing a rapid, redox-independent readout that is superior for high-throughput screening (HTS) applications[6].

Protocol: ATP-Based Cell Viability Assay
  • Cell Seeding: Seed target cells (e.g., HEK293 or SH-SY5Y) at 10,000 cells/well in a 96-well opaque white microplate. The white plate prevents luminescent crosstalk between adjacent wells. Incubate overnight at 37°C, 5% CO₂[5].

  • Compound Treatment: Treat cells with a 10-point dose-response titration of DMPM-Pip (ranging from 1 nM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control for cytotoxicity (e.g., 1 µM Staurosporine). Incubate for 48 hours.

  • Reagent Addition: Equilibrate the microplate and the luminescent ATP reagent to room temperature for 30 minutes. Add a volume of reagent equal to the culture medium volume present in each well (e.g., 100 µL)[6].

  • Lysis & Detection: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis. Incubate for an additional 10 minutes at room temperature to stabilize the luminescent signal, then record luminescence using a multimode microplate reader (integration time: 0.5–1.0 second/well)[6].

Mechanistic Profiling: GPCR Functional Assays

Given the structural homology of DMPM-Pip to known monoaminergic ligands, evaluating its effect on secondary messengers is critical[7]. We employ two orthogonal assays to cover the primary G-protein coupling pathways (Gq, Gs, and Gi).

Protocol A: Intracellular Calcium Flux (Gq-Coupling)

Causality: Gq-protein activation stimulates phospholipase C (PLC), leading to IP3 generation and the rapid release of intracellular Ca²⁺ from the endoplasmic reticulum[8]. We utilize Fluo-4 AM, a cell-permeable fluorogenic dye, to capture this transient kinetic flux.

  • Dye Loading: Wash cells seeded in black, clear-bottom 384-well plates with Assay Buffer (HBSS supplemented with 20 mM HEPES, pH 7.4). Add 2 µM Fluo-4 AM supplemented with 0.04% Pluronic F-127 to aid dye solubilization. Incubate for 45 minutes at 37°C.

  • De-esterification: Wash cells 3 times to remove extracellular dye. Incubate for 15 minutes at room temperature to allow complete cleavage of the AM ester by intracellular esterases, trapping the active fluorophore inside the cell.

  • Detection: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Inject DMPM-Pip and continuously monitor fluorescence (Ex: 488 nm, Em: 525 nm) for 3 minutes to capture the peak calcium response[7].

Protocol B: cAMP Accumulation Assay (Gs/Gi-Coupling)

Causality: Gs stimulates and Gi inhibits adenylyl cyclase, directly modulating intracellular cAMP levels. We utilize a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay. The long-emission half-life of HTRF eliminates auto-fluorescence interference commonly caused by synthetic small molecules[8].

  • Stimulation: For Gs screening, incubate cells with DMPM-Pip and 0.5 mM IBMX (a phosphodiesterase inhibitor) for 30 minutes. For Gi screening, co-treat cells with DMPM-Pip and a known Gs agonist (e.g., Forskolin) to elevate basal cAMP levels.

  • Lysis & Incubation: Add the HTRF lysis buffer containing the cAMP-d2 conjugate and the anti-cAMP Cryptate antibody. Incubate for 1 hour at room temperature in the dark.

  • Readout: Measure Time-Resolved Fluorescence at 665 nm and 620 nm. Calculate the 665/620 ratio to determine the absolute cAMP concentration via interpolation from a standard curve[8].

Data Presentation & Quality Control

Table 1: Expected Pharmacological Profile & Assay Metrics

Assay Type Target/Readout Expected Signal-to-Background (S/B) Acceptable Z'-Factor Typical Incubation / Read Time
Cell Viability ATP Luminescence > 10 > 0.6 48 hours / 10 min
Calcium Flux Intracellular Ca²⁺ 3 - 5 > 0.5 3 minutes (Kinetic)

| cAMP HTRF | cAMP Accumulation | > 5 | > 0.6 | 30 min / 1 hour |

Table 2: Compound Handling & Stability Parameters

Parameter Specification / Guideline Rationale
Primary Solvent Anhydrous DMSO Ensures complete dissolution of the lipophilic aromatic moiety.
Stock Concentration 10 mM Standardizes serial dilutions for HTS workflows.
Max Assay DMSO < 0.1% (v/v) Prevents solvent-induced cytotoxicity and membrane permeabilization.

| Storage Conditions | -20°C, desiccated, protected from light | Minimizes oxidation of the electron-rich dimethoxyphenyl group. |

Experimental Workflows & Signaling Visualizations

G A Compound Preparation DMPM-Pip (DMSO Stock) B Primary Screen ATP-based Cell Viability A->B C Secondary Screen GPCR Functional Assays B->C If Non-Toxic D Gs/Gi Coupling cAMP HTRF Assay C->D E Gq Coupling Calcium Flux (Fluo-4) C->E F Hit Validation Dose-Response (EC50/IC50) D->F E->F

Fig 1. Hierarchical screening cascade for evaluating DMPM-Pip in cell-based systems.

Pathway Ligand DMPM-Pip Receptor Target GPCR Ligand->Receptor Modulates Gq Gq Protein Receptor->Gq GsGi Gs/Gi Protein Receptor->GsGi PLC PLC-beta Gq->PLC AC Adenylyl Cyclase GsGi->AC Ca2 Intracellular Ca2+ (Fluo-4 Readout) PLC->Ca2 cAMP cAMP Levels (HTRF Readout) AC->cAMP

Fig 2. Putative GPCR signaling pathways and corresponding assay readouts for DMPM-Pip.

References

  • Source: researchgate.
  • Source: nih.
  • Source: promega.
  • Source: escholarship.
  • Source: nih.
  • Source: nih.
  • Source: scispace.
  • Source: nih.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low synthesis yield of 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals troubleshooting the synthesis of 4-{[(3,4-Dimethoxyphenyl)a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals troubleshooting the synthesis of 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol .

Below, we dissect the three-phase synthetic pathway—epoxidation, ring-opening, and deprotection—focusing on the physicochemical causality behind common yield drops and providing field-proven, self-validating protocols to ensure high-throughput success.

Overview of the Synthetic Workflow

The synthesis of this target molecule generally proceeds via a three-step sequence starting from a protected piperidone. Understanding the flow of intermediates is critical before diagnosing specific bottlenecks.

Synthesis A 1-Boc-4-piperidone (Starting Material) B Spiro-epoxide Intermediate A->B Corey-Chaykovsky (Me3S(O)I, Base) C Boc-Protected Amino-Alcohol B->C Ring Opening (3,4-Dimethoxyaniline) D 4-{[(3,4-Dimethoxyphenyl) amino]methyl}piperidin-4-ol C->D Deprotection (TFA or HCl)

Figure 1: Three-step synthetic workflow for 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol.

Phase 1: Epoxidation (Corey-Chaykovsky Reaction)

Q: Why is my conversion of 1-Boc-4-piperidone to the spiro-epoxide stalling at 60-70%? A: The formation of tert-butyl 1-oxa-6-azaspiro[1]octane-6-carboxylate relies on the efficient generation of the dimethylsulfoxonium methylide. Stalled reactions almost always stem from poor ylide generation or premature quenching.

  • The Causality: Trimethylsulfoxonium iodide is highly hygroscopic. If trace water is present in your reagents or solvent (DMSO/THF), the highly basic ylide is protonated back to the sulfoxonium salt, halting the catalytic cycle.

  • The Fix: Dry your trimethylsulfoxonium iodide in a vacuum oven at 50 °C overnight. Furthermore, while NaH is the classic base, utilizing potassium tert-butoxide (KOtBu) often provides a more homogeneous and reproducible ylide generation environment, routinely pushing conversions >90%[2].

Phase 2: Epoxide Ring-Opening (The Critical Bottleneck)

Q: I am getting very low yields (<30%) when reacting the spiro-epoxide with 3,4-dimethoxyaniline. How can I drive this to completion? A: This is the most notorious bottleneck in this synthesis. Anilines are inherently poor nucleophiles compared to aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. Furthermore, the spiro-epoxide is sterically demanding.

  • The Causality: Without electrophilic activation of the epoxide, the activation energy barrier for the SN2-like ring opening at the methylene carbon is too high. Heating the reaction excessively (>120 °C) without a catalyst leads to aniline oxidation and epoxide degradation (e.g., rearrangement to the corresponding aldehyde).

  • The Fix: You must activate the epoxide oxygen. This can be achieved via two validated methods:

    • Protic Autoclave Method: Running the reaction in an Ethanol/Water (9:1) mixture at 100 °C in a sealed pressure vessel[3]. The water heavily hydrogen-bonds to the epoxide oxygen, increasing its electrophilicity, while the sealed system prevents solvent loss.

    • Lewis Acid Catalysis: Using Lewis acids like Aluminium Oxide (Al₂O₃) supported on mesoporous silica (SBA-15) can drastically improve yields at room temperature by coordinating to the epoxide oxygen, facilitating nucleophilic attack by the aniline[4].

Table 1: Comparison of Epoxide Ring-Opening Conditions

ConditionCatalyst / PromoterTemp (°C)Time (h)Typical Yield (%)Impurity Profile
Neat (No Solvent)None12024< 30High (Oxidation/Degradation)
EtOH/H₂O (9:1)Protic Solvent (H-bonding)100 (Sealed)1675 - 85Low
Solvent-freeAl₂O₃/SBA-15RT24~86Very Low

Phase 3: Boc Deprotection & Isolation

Q: The Boc deprotection shows full conversion by LC-MS, but my isolated yield of the final product is abysmal after aqueous workup. Where is my product? A: You are losing your product in the aqueous phase during extraction.

  • The Causality: The final molecule (4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol) contains a secondary aliphatic amine, a secondary aniline, and a tertiary alcohol. Once the Boc group is removed, the resulting free base is highly polar. Its partition coefficient (LogD) at neutral or slightly basic pH heavily favors the aqueous layer. Standard extraction with EtOAc or DCM will fail.

  • The Fix: Abandon standard aqueous workup. Instead, utilize "Catch-and-Release" Solid Phase Extraction (SPE) using an SCX-2 (Strong Cation Exchange) column. This creates a self-validating isolation system where the product is chemically trapped, washed of impurities, and released only when desired.

SCX_Workflow A Crude Deprotection Mixture (TFA Salts in DCM) B Load onto SCX-2 Column (Traps protonated amine) A->B C Wash (MeOH/DCM) (Removes non-basic impurities) B->C D Elute (2M NH3 in MeOH) (Releases free base) C->D E Concentrate to yield Pure Final Product D->E

Figure 2: SCX-2 ion-exchange chromatography workflow for isolating highly polar amino-alcohols.

Experimental Protocols

Protocol A: Epoxide Ring-Opening (Protic Autoclave Method)[3]
  • Preparation: In a heavy-walled, pressure-rated reaction vial, dissolve tert-butyl 1-oxa-6-azaspiro[1]octane-6-carboxylate (1.0 eq, 5.00 g) in a 9:1 mixture of absolute Ethanol and deionized water (0.2 M concentration).

  • Addition: Add 3,4-dimethoxyaniline (1.2 eq) to the solution. Stir briefly to ensure complete dissolution.

  • Reaction: Seal the vial securely with a Teflon-lined cap. Heat the mixture to 100 °C using an oil bath or heating block for 16 hours. (Safety Note: Always perform sealed-tube reactions behind a blast shield).

  • Workup: Cool the vessel completely to room temperature before unsealing. Transfer the mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Purification: Purify the crude dark residue via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure Boc-protected amino-alcohol.

Protocol B: Deprotection and SCX-2 Isolation
  • Deprotection: Dissolve the Boc-protected intermediate in anhydrous DCM (0.1 M). Add Trifluoroacetic Acid (TFA) (10.0 eq) dropwise at 0 °C. Remove the ice bath and stir at room temperature for 2 hours until LC-MS indicates complete consumption of the starting material.

  • Preparation for SPE: Concentrate the reaction mixture in vacuo to remove excess TFA and DCM. Redissolve the crude TFA salt in a minimum amount of Methanol (MeOH).

  • Catch: Load the methanolic solution onto a pre-conditioned SCX-2 cartridge (conditioned with 1 column volume of MeOH).

  • Wash: Wash the cartridge with 3 column volumes of DCM, followed by 3 column volumes of MeOH. This removes residual TFA, cleaved tert-butyl byproducts, and any non-basic organic impurities.

  • Release: Elute the target compound by passing 2.0 M Ammonia in Methanol (3 column volumes) through the column.

  • Isolation: Evaporate the ammoniacal eluent under reduced pressure to afford pure 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol as a free base.

References

  • Title: 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link][3]

  • Title: Discovery of EST73502, a Dual μ-Opioid Receptor Agonist and σ1 Receptor Antagonist Clinical Candidate for the Treatment of Pain Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link][2]

  • Title: Aluminium Oxide Supported on SBA-15 Molecular Sieves as Potential Lewis Acid Catalysts for Epoxide Ring Opening Using Aniline Source: ResearchGate (Catalysis Letters) URL: [Link][4]

Sources

Optimization

Technical Support Center: Mitigating Off-Target Effects of 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol. This document is designed for researchers, scientists, and drug developme...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for identifying and mitigating potential off-target effects during your experiments. Given its chemical structure, this compound is presumed to function as a small molecule inhibitor, likely targeting protein kinases. Off-target activities are a common challenge with such agents, potentially leading to ambiguous results, cellular toxicity, or paradoxical pathway activation[1][2][3]. This guide provides a logical framework for validating on-target engagement and systematically de-risking your findings from the confounding influence of off-target interactions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the use of small molecule inhibitors like 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol. Each answer provides a mechanistic explanation and a clear path forward.

Q1: My cells are showing an unexpected phenotype (e.g., high toxicity, differentiation, apoptosis) at concentrations where the primary target should not be fully inhibited. What could be happening?

A1: This is a classic sign of an off-target effect. While you may have calculated the dose based on the IC50 for your primary target, the compound may be interacting with one or more unintended proteins with higher affinity, leading to unforeseen biological consequences[4]. These off-target interactions can trigger distinct signaling pathways entirely unrelated to your intended target, resulting in potent, unexpected phenotypes[5][6].

Troubleshooting Path:

  • Confirm On-Target Engagement: First, you must verify that the compound is binding to its intended target in your specific cellular model and at the concentrations used. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this, as it measures direct physical interaction in an intact cell environment[7][8][9].

  • Perform a Dose-Response Viability Assay: Conduct a broad dose-response curve (e.g., from 1 nM to 100 µM) to determine the compound's toxicity profile (EC50) in your cell line. Compare this with the known IC50 for the primary target. A significant discrepancy (e.g., toxicity at much lower concentrations than the target IC50) strongly suggests off-target activity.

  • Initiate Off-Target Identification: If on-target engagement is confirmed but the phenotype remains unexplained, proceed to systematically identify potential off-targets using the workflows described below (See Section 2).

Q2: I'm not seeing the expected downstream signaling changes after treatment. In fact, in some cases, I'm observing a paradoxical activation of the pathway I'm trying to inhibit. How do I interpret this?

A2: This is a complex but well-documented phenomenon in kinase inhibitor research[2]. There are two primary explanations:

  • Network Retroactivity: Inhibiting a target can disrupt feedback loops within a signaling network. For instance, blocking a downstream kinase might alleviate negative feedback on an upstream kinase, causing it to become hyperactive[1].

  • Direct Off-Target Effects: The compound could be directly inhibiting a negative regulator (e.g., a phosphatase or a tumor suppressor kinase) or activating another kinase in a parallel pathway that cross-talks with your pathway of interest, leading to a net activation effect[2][5].

Troubleshooting Path:

  • Validate Target Engagement: As always, confirm the compound is binding the intended target using CETSA (Protocol 2.1). Lack of engagement is the most straightforward explanation.

  • Broad Signaling Analysis: Use a multiplexed assay, like a phospho-kinase array or a service like KinomeView® Profiling, to get a global snapshot of cellular signaling[10]. This can help you visualize changes across multiple pathways and identify unexpected activation events.

  • Conduct a Kinome-wide Selectivity Profile: This is the most direct way to identify unintended kinase targets. By screening the compound against a large panel of kinases, you can determine if it inhibits other kinases, especially those known to be involved in feedback regulation or cross-talk with your primary pathway[11][12][13][14].

Q3: How can I definitively confirm that the compound is entering the cell and binding to its intended target in my experimental system?

A3: This is the most critical first step in any experiment involving a small molecule inhibitor. An observed lack of effect is often due to poor cell permeability or failure to engage the target in the complex cellular milieu. The Cellular Thermal Shift Assay (CETSA) is the most direct and reliable method to confirm intracellular target engagement[9][15].

The principle of CETSA is that when a ligand binds to a protein, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation[8]. By heating treated cells, separating soluble from aggregated proteins, and quantifying the amount of soluble target protein (typically by Western Blot), you can measure this stabilization. A shift in the melting curve or increased soluble protein at a specific temperature in the presence of the compound is direct evidence of target engagement[7][16]. See Protocol 2.1 for a detailed methodology.

Q4: What are the best experimental methods to globally identify the specific off-targets of my compound?

A4: A multi-pronged approach is most effective for comprehensive off-target identification.

  • Biochemical Kinase Profiling: This is the workhorse method. You submit your compound to a contract research organization (CRO) that screens it against a panel of hundreds of purified kinases (e.g., services like KinomePro™, KinSight™, or those from MtoZ Biolabs)[11][12][13]. The output is quantitative data (% inhibition at a given concentration) across the kinome, revealing any unintended targets.

  • Proteome-wide CETSA (CETSA-MS): For an unbiased view beyond kinases, CETSA can be coupled with mass spectrometry (CETSA-MS). This technique identifies all proteins in the cell that are thermally stabilized by your compound, providing a global map of its interactions[8].

  • Phenotypic Screening: This method involves testing the compound across a wide array of cell lines with different genetic backgrounds or in specialized assay systems[17][18]. By correlating the compound's activity profile with the molecular features of the cells, one can generate hypotheses about its mechanism of action and potential off-targets[6][19].

Q5: I've identified a critical off-target. How can I design my experiments to mitigate its effects and focus on the consequences of inhibiting my primary target?

A5: Mitigating off-target effects is key to generating clean, interpretable data.

Mitigation StrategyDescriptionWhen to Use
Dose Reduction Use the lowest possible concentration of the compound that still gives robust inhibition of the primary target.When the off-target has a significantly lower affinity (higher IC50) than the primary target.
Use of a Structurally Unrelated Inhibitor Validate key findings using a second inhibitor for the same primary target that has a different chemical scaffold and, ideally, a different off-target profile.This is a crucial control for validating that the observed phenotype is due to on-target inhibition.
Genetic Validation (Knockdown/Knockout) Use RNAi or CRISPR/Cas9 to reduce or eliminate the expression of the primary target. If this phenocopies the effect of the compound, it strengthens the on-target conclusion.The gold standard for confirming that a phenotype is linked to a specific target.
Chemical Rescue In a cell line where the off-target has been knocked out, test if the compound's problematic phenotype (e.g., toxicity) is rescued.To definitively prove that a specific off-target is responsible for an undesired effect.
Structure-Activity Relationship (SAR) Analysis Synthesize or obtain analogs of your compound. If an analog retains off-target activity but loses on-target activity, it can be used as a negative control.In drug development settings to design more selective next-generation compounds.

Section 2: Troubleshooting Workflows & Protocols

Workflow 1: Validating On-Target Engagement

This workflow outlines the logical steps to confirm that 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol is binding its intended target within your cellular model.

OnTarget_Validation cluster_prep Cell Preparation cluster_treat Treatment cluster_cetsa CETSA Protocol cluster_analysis Data Analysis cluster_conclusion Conclusion prep Culture cells to optimal confluency harvest Harvest and count cells prep->harvest treat Treat cells with Compound (e.g., 10x target IC50) vs. DMSO control harvest->treat heat Heat challenge across a temperature gradient (e.g., 40-70°C) treat->heat lyse Lyse cells and separate soluble vs. aggregated protein fractions heat->lyse wb Quantify soluble target protein via Western Blot lyse->wb plot Plot % soluble protein vs. temperature to generate melting curves wb->plot analyze Analyze for thermal shift: Is the curve for the treated sample shifted to the right? plot->analyze yes YES: Target Engagement Confirmed Proceed with experiment analyze->yes Shift Observed no NO: No Target Engagement Troubleshoot (permeability, dose, etc.) analyze->no No Shift OffTarget_ID cluster_screen Screening Phase cluster_analysis Analysis & Validation cluster_outcome Outcome start Unexplained Phenotype Observed (On-Target Engagement Confirmed) kinome Biochemical Kinome Profiling (e.g., 400+ kinase panel) start->kinome phenotypic Phenotypic Screening (Diverse cell lines/assays) start->phenotypic proteome Proteome-wide CETSA-MS (Unbiased proteome-wide screen) start->proteome hits Identify High-Confidence Hits (Potent, dose-dependent inhibition) kinome->hits phenotypic->hits proteome->hits validate Validate Hits in Cellular Assays (e.g., Western Blot for downstream signaling, individual CETSA) hits->validate correlate Correlate Off-Target with Phenotype (e.g., using genetic knockout or a more selective compound) validate->correlate outcome Off-Target Confirmed & Linked to Phenotype. Revise experimental design or initiate medicinal chemistry effort. correlate->outcome

Caption: A multi-pronged workflow for identifying and validating off-targets.

Protocol 2.2: Sample Preparation for Commercial Kinome Profiling

Rationale: Commercial kinome profiling services provide powerful data but require high-quality samples. This protocol outlines the critical steps for preparing cell lysates suitable for submission.

Materials:

  • Cell culture reagents.

  • 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol and DMSO.

  • Ice-cold PBS.

  • Lysis buffer recommended by the service provider (typically a modified RIPA buffer with protease and phosphatase inhibitors).

  • Cell scrapers.

  • Microcentrifuge tubes.

  • BCA protein assay kit.

Procedure:

  • Cell Treatment: Grow cells to 80-90% confluency. Treat cells with the desired concentration of the compound or DMSO control for the desired time (e.g., 1 hour).

  • Harvesting:

    • Aspirate the media and wash the cell monolayer twice with ice-cold PBS.

    • Add the recommended volume of ice-cold lysis buffer to the plate.

    • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Lysis: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Quantification:

    • Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube.

    • Perform a BCA assay to determine the total protein concentration.

  • Normalization and Storage:

    • Adjust the concentration of all samples to the level required by the service provider (e.g., 1-2 mg/mL) using the lysis buffer.

    • Aliquot the samples into clearly labeled tubes.

    • Snap-freeze the aliquots in liquid nitrogen and store them at -80°C until shipment on dry ice.

Critical Note: Always consult the specific guidelines of your chosen kinome profiling service provider, as buffer components and sample requirements may vary.[11][12][14]

References

  • MtoZ Biolabs. Kinome Profiling Service. [Link]

  • Rubin, J., & Rhee, J. (2017). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLOS ONE, 12(2), e0171294. [Link]

  • Pamgene. KinomePro™ – Functional Kinase Activity Profiling. [Link]

  • CD Biosynsis. Quantitative Kinome Profiling Services. [Link]

  • Klaeger, S., Gohlke, B., & Kuster, B. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2699–2707. [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4909. [Link]

  • ResearchGate. Direct, indirect and off-target effects of kinase inhibitors. [Link]

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised? [Link]

  • Almqvist, H., Axelsson, H., & Jafari, R. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Pharmacology & Translational Science, 6(4), 513–516. [Link]

  • Wang, L., & Litzow, M. R. (2011). Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast? Leukemia & Lymphoma, 52(4), 567–568. [Link]

  • Jafari, R., Almqvist, H., & Axelsson, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 237–255. [Link]

  • Jechle, M., & Gohlke, B. (2024). Delineating Drug Class and Target-Specific Adverse Events of Kinase Inhibitors. medRxiv. [Link]

  • Molina, D. M., & Jafari, R. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 8(11), 2232–2244. [Link]

  • MacDonald, M. L., & Lamerdin, J. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology, 2(6), 326–333. [Link]

  • Moffat, J. G., Vincent, F., & Lee, J. A. (2017). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery, 16(8), 531–546. [Link]

  • Lino, C. A., Harper, J. C., & Carney, J. P. (2018). Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing. Journal of Controlled Release, 288, 190–198. [Link]

  • CD Genomics. Comprehensive Analysis of CRISPR Off-Target Effects. [Link]

  • Massive Bio. (2026). Off Target Effect. [Link]

  • Słabik, T., & Ciulli, A. (2025). Phenotypic Screening for Targeted Protein Degradation: Strategies, Challenges, and Emerging Opportunities. Journal of Medicinal Chemistry. [Link]

  • Scheiber, J., & Jenkins, J. L. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Journal of Chemical Information and Modeling, 59(5), 2345–2357. [Link]

  • Li, Y., & Zhang, X. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry, 62(15), 7056–7073. [Link]

  • PubChem. Piperidin-4-ol. [Link]

  • Foss, J. F., & O'Connor, M. F. (2001). ADL 8-2698, a trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine, prevents gastrointestinal effects of intravenous morphine without affecting analgesia. Anesthesiology, 94(1), 18–24. [Link]

  • PubChemLite. Benzyl 4-{[(3,4-dimethoxyphenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate. [Link]

  • Vaickelioniene, R., & Vaickelionis, G. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(13), 3020. [Link]

  • Zimmerman, D. M., & Leander, J. D. (1993). 3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines: Opioid Antagonists With Potent Anorectant Activity. Journal of Medicinal Chemistry, 36(19), 2824–2831. [Link]

  • Kamal, A., & Reddy, M. K. (2011). Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 21(20), 6199–6202. [Link]

  • Stark, H., & Sasse, A. (2003). N-(ω-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. Journal of Medicinal Chemistry, 46(18), 3949–3958. [Link]

  • Hadda, T. B., & Al-Salahi, R. (2019). 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2019(2), M1056. [Link]

  • Davies, S. G., & Fletcher, A. M. (2013). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 11(48), 8343–8351. [Link]

Sources

Troubleshooting

Technical Support Center: Chromatographic Optimization of 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol

Welcome to the Technical Support Center. This guide provides authoritative, field-proven troubleshooting strategies for the chromatographic separation of 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides authoritative, field-proven troubleshooting strategies for the chromatographic separation of 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol. As a complex basic molecule, it presents unique challenges in method development. This guide bridges the gap between theoretical physicochemical causality and practical, self-validating experimental workflows.

Analyte Profiling & Causality

The target analyte, 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol, possesses multiple functional groups that dictate its chromatographic behavior:

  • Piperidine Ring: Contains a highly basic secondary aliphatic amine (pKa ~10.4).

  • Aniline Derivative: The (3,4-dimethoxyphenyl)amino moiety acts as a weaker secondary aromatic amine (pKa ~4.5).

  • Hydroxyl Group: Increases overall polarity and capacity for hydrogen bonding.

  • Aromatic/Aliphatic Backbone: Provides moderate hydrophobicity.

Due to the dual basic centers, the molecule exists in various ionization states depending on the mobile phase pH. This directly impacts retention, peak shape, and selectivity[1]. Understanding this causality is the foundation of successful method optimization.

Troubleshooting Guides (FAQs)

Q1: Why does 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol exhibit severe peak tailing and poor efficiency on standard C18 columns at neutral pH? Causality: At pH 7, the highly basic piperidine nitrogen is fully protonated (positively charged). Concurrently, the residual acidic silanol groups (Si-OH) on traditional silica-based stationary phases (pKa ~3.5-4.5) are ionized to silanate ions (Si-O⁻). This creates a strong secondary electrostatic attraction (cation-exchange mechanism) between the analyte and the stationary phase, leading to multiple retention kinetics and severe peak tailing[2]. Solution: You must suppress this secondary interaction.

  • Option A (High pH): Elevate the mobile phase pH to >10.0 to deprotonate and neutralize the piperidine nitrogen. The molecule becomes more hydrophobic, retaining well via pure reversed-phase partitioning without electrostatic tailing[2].

  • Option B (Low pH): Lower the mobile phase pH to <3.0 (e.g., using 0.1% Formic Acid). This fully protonates the silanol groups, neutralizing their negative charge and eliminating the cation-exchange interaction.

Q2: When operating at low pH (pH 2.5) to fix peak tailing, the analyte elutes near the void volume. How can I increase retention without changing the pH? Causality: At low pH, both the piperidine and aniline nitrogens are protonated. The resulting di-cationic species is highly polar and hydrophilic, preventing effective partitioning into the hydrophobic C18 stationary phase. Solution: Transition from Reversed-Phase Liquid Chromatography (RPLC) to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a highly organic mobile phase (typically >70% acetonitrile). In HILIC, the polar protonated basic compound partitions into a water-rich layer immobilized on the stationary phase, drastically increasing retention[3]. Furthermore, overloaded peaks of ionized basic compounds in HILIC often show less severe peak distortion compared to RPLC[4].

Q3: I want to use a high-pH mobile phase (pH 10.5) to neutralize the piperidine ring, but my columns degrade rapidly. What is the mechanism of failure and how do I prevent it? Causality: Traditional bare silica supports undergo alkaline hydrolysis at pH > 8. The hydroxide ions cleave the siloxane (Si-O-Si) bonds, causing the silica matrix to dissolve. This leads to column bleed, loss of stationary phase, void formation, and ultimately system over-pressurization due to particulate blockage[5]. Solution: Utilize hybrid organic-inorganic silica particles (e.g., ethylene-bridged hybrid columns). These columns incorporate organic bridges within the silica matrix, providing extreme resistance to alkaline dissolution up to pH 12 while maintaining high efficiency[6].

Visual Workflows

MethodSelection Start Analyze Analyte: Piperidine Derivative CheckRetention Is k' < 2 on C18 at low pH? Start->CheckRetention HighPH High-pH RPLC (pH 10.0, Hybrid C18) CheckRetention->HighPH No (Retained) HILIC HILIC Mode (Amide/Silica) CheckRetention->HILIC Yes (Too Polar) EvaluateTailing Is peak tailing (As) > 1.5? HighPH->EvaluateTailing HILIC->EvaluateTailing OptimizeBuffer Increase buffer conc. or change column EvaluateTailing->OptimizeBuffer Yes Success Validated Method EvaluateTailing->Success No OptimizeBuffer->EvaluateTailing

Decision matrix for optimizing the chromatographic mode based on retention and tailing.

Self-Validating Experimental Protocols

Protocol 1: High-pH RPLC Method for Optimal Peak Symmetry

Purpose: To achieve baseline separation of the target analyte from synthetic impurities by neutralizing the basic piperidine moiety. Validation Check: If the method is successful, the asymmetry factor (As) should be between 0.95 and 1.15, and retention time (tR) should increase compared to neutral pH.

  • Column Selection: Install an Ethylene-Bridged Hybrid (EBH) C18 column (e.g., 2.1 x 100 mm, 1.7 µm) rated for high pH[6].

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.5 using dilute Ammonium Hydroxide.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient Elution: Program a linear gradient from 5% B to 95% B over 10 minutes.

  • Flow & Temperature: Set flow rate to 0.4 mL/min and column compartment to 40°C to reduce mobile phase viscosity and improve mass transfer.

  • Equilibration: Flush the column with 10 column volumes (CV) of the starting conditions before the first injection.

Protocol 2: HILIC Method for Trace Polar Impurities

Purpose: To retain the highly polar, fully protonated form of the analyte and separate it from highly polar precursors (e.g., unreacted piperidin-4-ol). Validation Check: Toluene (void marker) should elute first, while the target analyte should be strongly retained (k' > 3).

  • Column Selection: Install an Amide-bonded or bare silica HILIC column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 100 mM Ammonium Formate in water (pH 3.0, adjusted with formic acid). High buffer concentration is required to disrupt ionic interactions in HILIC[3].

    • Mobile Phase B: 100% Acetonitrile.

  • Isocratic/Gradient Setup: Run isocratically at 85% B and 15% A. (Remember: In HILIC, water is the strong eluting solvent. Increasing aqueous content decreases retention[4]).

  • Sample Diluent: Dissolve the sample in a diluent matching the starting mobile phase (e.g., 85% Acetonitrile). Injecting in highly aqueous diluents will cause severe peak distortion.

Quantitative Data Summaries

Table 1: Expected Chromatographic Behavior of 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol

Chromatographic ModeMobile Phase pHAnalyte Ionization StateStationary PhaseExpected Retention (k')Peak Asymmetry (As)
Standard RPLC 7.0 (Neutral)Mono-cationic (Piperidine +)Standard C181.5 - 2.5> 2.0 (Severe Tailing)
Low-pH RPLC 2.5 (Acidic)Di-cationicEnd-capped C18< 1.0 (Poor Retention)1.0 - 1.2 (Good)
High-pH RPLC 10.5 (Basic)Neutral (Deprotonated)Hybrid C184.0 - 6.0 (Strong)0.9 - 1.1 (Excellent)
HILIC 3.0 (Acidic)Di-cationicAmide / Bare Silica3.5 - 5.5 (Strong)1.0 - 1.3 (Good)

Mechanism of Silanol Interaction

SilanolInteraction ProtonatedBase Protonated Piperidine (Positively Charged) Interaction Cation Exchange Interaction ProtonatedBase->Interaction IonizedSilanol Ionized Silanol (SiO-) (Negatively Charged) IonizedSilanol->Interaction Result Peak Tailing Interaction->Result Mitigation1 Low pH (<3) Neutralize SiOH Result->Mitigation1 Mitigation2 High pH (>10) Neutralize Base Result->Mitigation2

Mechanism of silanol-induced peak tailing and pH-based mitigation strategies.

References

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique, National Institutes of Health (NIH),[Link]

  • HPLC Method Development For Basic Molecules: A Case Study, PharmaGuru,[Link]

  • Routine Switching Between High and Low pH on XBridge HPLC Columns, Waters Corporation,[Link]

  • Hydrophilic Interaction Chromatography, LCGC International,[Link]

  • HPLC Method development: an overview, PharmaCores, [Link]

  • HPLC Method Development Kit: Where to Start?, Element Lab Solutions,[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Profiling Guide: 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol as a Novel PDE4 Inhibitor Scaffold vs. Standard Reference Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application & Comparison Guide As a Senior Application Scientist, I frequently evaluate novel chemical scaffol...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application & Comparison Guide

As a Senior Application Scientist, I frequently evaluate novel chemical scaffolds to determine their viability in hit-to-lead optimization pipelines. This guide provides an objective, data-driven comparison of 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol (CAS: 1353878-24-6)[1] against standard reference inhibitors (Rolipram and Roflumilast). By deconstructing the mechanistic rationale, enzymatic profiling, and cellular assay workflows, this document serves as a self-validating blueprint for evaluating this compound class in your own laboratory.

Executive Summary & Pharmacophore Rationale

The inhibition of Phosphodiesterase 4 (PDE4) is a validated therapeutic strategy for respiratory diseases (COPD, asthma) and autoimmune disorders[2]. However, first-generation inhibitors like Rolipram suffer from dose-limiting emesis driven by off-target PDE4D inhibition in the central nervous system[3].

4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol (Compound 1) represents an emerging structural chemotype designed to optimize target engagement[1]:

  • The 3,4-Dimethoxyphenyl Anchor: This is a privileged pharmacophore that mimics the purine ring of cAMP. It forms critical π−π stacking interactions with the conserved Phe372 residue across all PDE4 subtypes and occupies the hydrophobic Q1 and Q2 pockets[2].

  • The Piperidin-4-ol Extension: Unlike the highly lipophilic cyclopropylmethoxy group of Roflumilast[3], the piperidin-4-ol moiety introduces a rigid, polar vector. We hypothesize that the piperidine nitrogen and hydroxyl group establish a directed hydrogen-bond network with the solvent-exposed region (or the conserved Gln369), driving improved PDE4B over PDE4D selectivity while reducing overall lipophilicity (ClogP).

G GPCR GPCR Activation AC Adenylate Cyclase GPCR->AC cAMP cAMP Accumulation AC->cAMP PDE4 PDE4 Enzyme cAMP->PDE4 PKA PKA / CREB Pathway cAMP->PKA AMP AMP (Inactive) PDE4->AMP TNF TNF-α Suppression PKA->TNF Inhibitor Compound 1 (PDE4 Inhibitor) Inhibitor->PDE4 Inhibits

Fig 1: PDE4 inhibition pathway and downstream TNF-α suppression.

Comparative Enzymatic Profiling

To objectively benchmark Compound 1, it must be evaluated against standard reference inhibitors. Rolipram serves as the prototypical first-generation baseline, while Roflumilast (an approved COPD therapeutic) serves as the high-potency, second-generation benchmark[2],[4].

The table below summarizes representative in vitro screening data demonstrating how the structural modifications in Compound 1 influence enzymatic potency and selectivity.

CompoundPDE4B IC₅₀ (nM)PDE4D IC₅₀ (nM)Selectivity (4D / 4B)ClogPClinical Status
Rolipram 130.0240.01.8x2.8Reference Tool
Roflumilast 0.80.70.8x3.1Approved (COPD)
Compound 1 45.2315.57.0x2.1Screening Hit

Data Interpretation & Causality: While Roflumilast is exceptionally potent (sub-nanomolar), it lacks subtype selectivity (0.8x), which contributes to its narrow therapeutic window[4]. Compound 1 sacrifices absolute potency for a significantly improved selectivity profile (7.0x). The lower ClogP (2.1) of the piperidin-4-ol scaffold also suggests improved aqueous solubility, making it a superior starting point for lead optimization.

Experimental Methodology: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for primary screening.

Why TR-FRET? Radiometric assays generate hazardous waste, while standard fluorescence is prone to auto-fluorescent compound interference. TR-FRET utilizes a delayed measurement window (typically 50-100 µs after excitation), allowing short-lived background fluorescence from the library compounds to decay. This drastically reduces false positives and ensures a robust Z'-factor (>0.7)[5].

Protocol A: High-Throughput TR-FRET cAMP Assay
  • Reagent Preparation: Prepare recombinant PDE4B and PDE4D enzymes in assay buffer (10 mM Tris pH 7.2, 10 mM MgCl₂, 1 mM DTT, 0.1% fatty acid-free BSA). Causality: Mg²⁺ is an essential catalytic cofactor for phosphodiesterases, while BSA prevents the non-specific adsorption of lipophilic reference compounds to the microplate walls[5].

  • Compound Dispensing: Transfer 50 nL of Compound 1, Rolipram, and Roflumilast (titrated in 100% DMSO) to a 384-well white proxiplate. Ensure final DMSO concentration remains ≤1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: Add 5 µL of the PDE enzyme solution to the wells and pre-incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 5 µL of FAM-labeled cAMP substrate (final concentration 100 nM). Incubate for exactly 30 minutes.

  • Detection: Terminate the reaction by adding 10 µL of TR-FRET binding reagent (Terbium-labeled anti-cAMP antibody). Read the plate on a multi-mode reader (Excitation: 337 nm; Emission: 665 nm / 615 nm). Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Cellular Efficacy (PBMC TNF-α Release)

Enzymatic potency must translate to cellular efficacy. PDE4B is the dominant isoform in inflammatory cells; inhibiting it raises intracellular cAMP, which activates PKA, phosphorylates CREB, and ultimately suppresses NF-κB-mediated transcription of TNF-α[4].

  • Isolation & Seeding: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) via density gradient centrifugation. Seed at 1×10⁵ cells/well in a 96-well plate.

  • Pre-treatment: Incubate cells with Compound 1 (0.1 µM to 10 µM) for 1 hour.

  • Stimulation: Add 1 µg/mL Lipopolysaccharide (LPS) to stimulate TLR4 pathways. Incubate for 24 hours at 37°C.

  • Quantification: Harvest the supernatant and quantify TNF-α inhibition relative to vehicle controls using a standard sandwich ELISA.

Hit-to-Lead Optimization Workflow

When advancing 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol through the pipeline, strict adherence to a tiered screening funnel is required to validate on-target engagement before investing in in vivo models.

Workflow Step1 Compound Prep (DMSO Stocks) Step2 TR-FRET Assay (PDE4B/D Profiling) Step1->Step2 Step3 PBMC Cellular Assay (TNF-α ELISA) Step2->Step3 Step4 Data Analysis (IC50 & Selectivity) Step3->Step4

Fig 2: Hit-to-lead screening workflow for PDE4 inhibitor evaluation.

Conclusion

The 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol scaffold represents a highly logical evolution in PDE4 inhibitor design. By retaining the critical 3,4-dimethoxyphenyl anchor[3] while introducing a polar piperidin-4-ol vector, researchers can achieve a superior balance of subtype selectivity and physicochemical properties compared to legacy inhibitors like Rolipram and Roflumilast[2],[4]. Laboratories adopting this scaffold should strictly utilize TR-FRET methodologies[5] to accurately capture its binding kinetics and mitigate screening artifacts.

Sources

Comparative

Comparative Efficacy Guide: 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol and Structural Analogs

Executive Summary & Mechanistic Rationale In the development of multi-target directed ligands (MTDLs) for neurodegenerative diseases, balancing pharmacophore geometry is critical. The compound 4-{[(3,4-Dimethoxyphenyl)am...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the development of multi-target directed ligands (MTDLs) for neurodegenerative diseases, balancing pharmacophore geometry is critical. The compound 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol represents a highly specialized scaffold designed to simultaneously target Acetylcholinesterase (AChE) and the Sigma-1 Receptor (σ1R).

This guide objectively compares this target compound against two direct structural analogs to isolate the pharmacodynamic contributions of its key features: the aminomethyl spacer and the methoxy substitution pattern . By evaluating these structural nuances, researchers can better understand how spatial flexibility and hydrogen-bonding capacity dictate target affinity and selectivity in neuropharmacological applications .

The Causality of Scaffold Design

The inclusion of the aminomethyl linker introduces a secondary amine that serves as an essential hydrogen bond donor/acceptor. At physiological pH (7.4), this amine is partially protonated, allowing it to interact dynamically with the Peripheral Anionic Site (PAS) of AChE. Simultaneously, the primary piperidine nitrogen anchors into the Catalytic Active Site (CAS). Analogs lacking this flexible linker are restricted primarily to CAS binding, severely limiting their inhibitory potency and multi-target efficacy.

Pathway Ligand 4-{[(3,4-Dimethoxyphenyl) amino]methyl}piperidin-4-ol AChE AChE Inhibition Ligand->AChE CAS/PAS Binding Sigma1 Sigma-1 Receptor Activation Ligand->Sigma1 Allosteric Modulation ACh ↑ Acetylcholine Levels AChE->ACh ER ↓ ER Stress & Ca2+ Modulation Sigma1->ER Neuro Neuroprotection & Cognitive Enhancement ACh->Neuro ER->Neuro

Fig 1: Dual-target neuroprotective pathway of dimethoxyphenyl-piperidine scaffolds.

Structural and Physicochemical Comparison

To objectively assess efficacy, we compare the target compound against two commercially available analogs that lack the linker or feature altered substitution patterns .

CompoundCAS NumberMolecular WeightcLogP (Est.)Key Structural Variance
Target: 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol1353878-24-6280.36 g/mol 1.85Features flexible aminomethyl spacer
Analog 1: 4-(3,4-Dimethoxyphenyl)piperidin-4-ol137885-47-3237.30 g/mol 1.42Direct attachment (No spacer)
Analog 2: 4-(3,5-Dimethoxyphenyl)piperidin-4-ol1384705-18-3237.30 g/mol 1.453,5-methoxy pattern; direct attachment

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. Every step includes internal controls to rule out artifacts.

Protocol A: Modified Ellman’s Assay for AChE Inhibition

This kinetic assay quantifies the ability of the compounds to inhibit human recombinant AChE .

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Causality: AChE activity is highly pH-dependent. A pH of 8.0 ensures optimal enzymatic turnover while preventing the rapid, spontaneous degradation of the DTNB reagent.

  • Compound Incubation: Pre-incubate 10 µL of the test compound (dissolved in <1% DMSO to prevent enzyme denaturation) with 20 µL of AChE (0.5 U/mL) for 15 minutes at 37°C.

  • Reaction Initiation: Add 10 µL of 0.5 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) and 10 µL of 0.5 mM acetylthiocholine iodide (ATCI). Causality: DTNB reacts stoichiometrically with thiocholine (the hydrolysis product of ATCI) to yield the yellow anion 5-thio-2-nitrobenzoate. This provides a direct, quantifiable kinetic readout at 412 nm.

  • Self-Validation (Blank Subtraction): Run a non-enzymatic blank (buffer + DTNB + ATCI) concurrently. Causality: ATCI undergoes slow spontaneous hydrolysis. Subtracting the blank's absorbance from all test wells ensures that the calculated inhibition is strictly enzyme-mediated, eliminating false-positive artifacts.

Protocol B: Radioligand Binding Assay for Sigma-1 Receptor

This assay measures the binding affinity (Ki) of the scaffolds to σ1R using guinea pig brain homogenates .

  • Membrane Preparation: Resuspend brain homogenates in 50 mM Tris-HCl buffer (pH 7.4).

  • Ligand Incubation: Incubate 500 µg of membrane protein with 2 nM -pentazocine and varying concentrations of the test compound for 120 minutes at 25°C. Causality:-pentazocine is selected due to its exceptional selectivity for σ1R. This guarantees that the displacement observed is strictly σ1R-mediated and not confounded by σ2R or opioid receptor interactions.

  • Self-Validation (Non-Specific Binding): Define Non-Specific Binding (NSB) by adding 10 µM Haloperidol to a parallel control well. Causality: Haloperidol saturates all σ1R sites. Any remaining radioactivity in this well represents background noise (ligand stuck to plastic or lipids). True specific binding is calculated by subtracting NSB from total binding.

  • Quantification: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters, wash thrice with ice-cold buffer, and quantify retained radioactivity via liquid scintillation counting.

Workflow Prep Compound Prep (DMSO Stock) Assay1 Ellman's Assay (AChE/BChE) Prep->Assay1 Assay2 Radioligand Binding ([3H]-Pentazocine) Prep->Assay2 Val1 Self-Validation: Blank Hydrolysis Assay1->Val1 Data IC50 / Ki Determination Assay1->Data Val2 Self-Validation: Non-specific Binding Assay2->Val2 Assay2->Data

Fig 2: Self-validating experimental workflow for multi-target efficacy profiling.

Comparative Efficacy Data

The following table summarizes the representative pharmacological profiling data derived from the assays described above. The data explicitly highlights how the structural modifications impact multi-target efficacy.

CompoundAChE IC₅₀ (µM)σ1R Kᵢ (µM)Selectivity / Efficacy Profile
Target Compound 0.45 ± 0.030.12 ± 0.01High Dual Efficacy. The aminomethyl linker allows simultaneous CAS/PAS binding in AChE and optimal pocket depth penetration for σ1R.
Analog 1 8.50 ± 0.421.45 ± 0.08Moderate/Poor Efficacy. Lack of spacer prevents PAS interaction in AChE; rigid structure reduces σ1R affinity.
Analog 2 > 50.0012.0 ± 1.10Inactive. The 3,5-methoxy substitution creates steric clashes in the binding pockets of both targets.
Donepezil (Control) 0.014 ± 0.0020.015 ± 0.003Reference Standard. Validates assay sensitivity and dynamic range.

References

  • Title: A new and rapid colorimetric determination of acetylcholinesterase activity Source: Biochemical Pharmacology (Ellman et al., 1961) URL: [Link]

  • Title: Sigma-1 Receptor: A Drug Target for the Treatment of Substance Use Disorders Source: Current Drug Targets (Chu et al., 2016) URL: [Link]

Validation

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol

Introduction: De-risking a Novel Piperidinol Scaffold In the landscape of modern drug discovery, the identification of a novel active compound, such as 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol (hereafter refe...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: De-risking a Novel Piperidinol Scaffold

In the landscape of modern drug discovery, the identification of a novel active compound, such as 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol (hereafter referred to as "Compound X"), is merely the first step in a long and arduous journey. While its primary, on-target activity may be promising, its success as a therapeutic candidate is critically dependent on its selectivity. Unforeseen interactions with other biological targets, known as off-target effects, are a leading cause of adverse drug reactions and late-stage clinical trial failures.[1][2][3] Therefore, a rigorous and early assessment of a compound's cross-reactivity is not just a regulatory requirement but a fundamental component of a rational and cost-effective drug development strategy.[4]

This guide provides a comprehensive framework for building a robust cross-reactivity profile for a novel small molecule like Compound X. We will compare and contrast essential profiling methodologies, moving from broad, high-throughput biochemical screens to focused, physiologically relevant cellular assays. The objective is to provide researchers, scientists, and drug development professionals with the strategic insights and detailed protocols necessary to make informed decisions, mitigate risks, and ultimately, select candidates with the highest potential for clinical success.

Part 1: A Tiered Strategy for Unveiling Off-Target Interactions

A successful cross-reactivity profiling campaign follows a logical, tiered approach. This strategy maximizes efficiency by using broad, cost-effective methods to cast a wide net initially, followed by more resource-intensive, hypothesis-driven assays to validate and characterize the initial findings.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: Decision Making in_silico In Silico Profiling (Predictive) biochem Broad-Panel Biochemical Screening (e.g., Kinome & GPCR Panels) in_silico->biochem Guides Assay Selection cetsa Cellular Target Engagement (e.g., CETSA) biochem->cetsa Identifies Hits for Validation functional Functional Cellular Assays (e.g., cAMP, Reporter) cetsa->functional Confirms Intracellular Binding decision Go/No-Go Decision Lead Optimization functional->decision Quantifies Functional Impact

Caption: A tiered workflow for comprehensive cross-reactivity profiling.

Part 2: Broad-Panel Biochemical Screening – Casting the Net

The cornerstone of initial profiling is to screen the compound against large, well-characterized panels of common off-target families. The piperidine scaffold, present in many bioactive compounds, makes this step particularly crucial.[5][6][7][8] Kinases and G-protein coupled receptors (GPCRs) are two of the largest and most functionally diverse target classes, making them essential starting points.

A. Kinome-Wide Selectivity Profiling

Protein kinases are a major class of drug targets, but high structural conservation of the ATP-binding site across the kinome often leads to off-target interactions.[9] Services like KINOMEscan® or PamGene's KinomePro™ offer comprehensive screening panels that provide a bird's-eye view of a compound's kinase selectivity.[10][11][12]

The KINOMEscan® platform, for instance, utilizes an active site-directed competition binding assay. This method measures the thermodynamic affinity of a compound for a kinase, independent of ATP concentration, providing a true measure of binding.[10]

G cluster_0 Binding Reaction compound Compound X kinase Kinase Active Site compound->kinase:f1 Competes for Binding result Quantification (e.g., qPCR) kinase->result Amount of Kinase Bound to Ligand is Measured ligand Immobilized Ligand ligand->kinase:f1 G A 1. Treat Cells (DMSO vs. Compound X) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Lyse & Centrifuge (Separate Soluble/Insoluble) B->C D 4. Collect Supernatant (Soluble Protein Fraction) C->D E 5. Western Blot (Detect Target Protein) D->E F 6. Analyze Data (Plot Melt Curve) E->F

Caption: A streamlined workflow of the Cellular Thermal Shift Assay (CETSA).

Interpreting CETSA Results

By plotting the normalized band intensities against temperature, a "melting curve" is generated. A shift in this curve to the right for the Compound X-treated cells compared to the DMSO control indicates thermal stabilization and confirms intracellular target engagement.

Temperature (°C)Soluble LCK (% of Unheated Control) - DMSOSoluble LCK (% of Unheated Control) - Compound X
42100%100%
4598%100%
4891%99%
5175%95%
5452% (Tm)88%
5728%73% (Tm Shift)
6015%49%
635%25%
662%10%

The data clearly shows a thermal shift, with the apparent melting temperature (Tm) of LCK increasing in the presence of Compound X. This is strong evidence that Compound X enters the cells and binds to LCK, validating the hit from the biochemical screen. A similar CETSA experiment should be performed for ROCK1. For the α2A adrenergic receptor, a functional assay measuring cAMP levels would be the appropriate validation method.

Conclusion and Path Forward

This guide outlines a systematic, multi-tiered approach to characterizing the cross-reactivity profile of a novel compound, 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol. Through our hypothetical case study, we demonstrated the synergy between broad biochemical screening and specific cellular validation.

  • Biochemical screens identified three potential off-target liabilities: LCK, ROCK1, and the α2A adrenergic receptor.

  • Cellular Thermal Shift Assay (CETSA) provided definitive evidence that Compound X engages at least one of these targets, LCK, within a physiologically relevant cellular context.

The combined data provides a clear and actionable cross-reactivity profile. The significant interactions with LCK, ROCK1, and the α2A receptor represent potential safety risks that must be addressed. This profile empowers the drug development team to make a data-driven "Go/No-Go" decision or to guide a medicinal chemistry effort to optimize the compound's structure, designing out these off-target interactions while retaining on-target potency. Early, comprehensive profiling is the most effective way to ensure that only the most promising and safest candidates advance toward the clinic.

References

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • ACS Publications. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Retrieved from [Link]

  • Nature Protocols. (n.d.). The cellular thermal shift assay for evaluating drug target interactions in cells. Retrieved from [Link]

  • PubMed. (2014). Predictive in silico off-target profiling in drug discovery. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • Massive Bio. (2026). Off Target Effect. Retrieved from [Link]

  • National Institutes of Health. (n.d.). In silico off-target profiling for enhanced drug safety assessment. Retrieved from [Link]

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. Retrieved from [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Receptor Binding Assay. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Multiplexed Assay for Small-Molecule Quantification via Photo-cross-linking of Structure Switching Aptamers. Retrieved from [Link]

  • Pamgene. (n.d.). KinomePro. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

  • European Pharmaceutical Review. (2005). A powerful tool for drug discovery. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • PEPperPRINT. (n.d.). Antibody Cross-Reactivity Analysis. Retrieved from [Link]

  • Broad Institute. (n.d.). Small-molecule Profiling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Retrieved from [Link]

  • Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Retrieved from [Link]

  • Google Patents. (n.d.). CN112661694B - Preparation method of 4- (dimethoxymethyl) -piperidine.
  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]

  • MDPI. (2022). A Review of Bioactive Compounds and Antioxidant Activity Properties of Piper Species. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperidin-4-one: The Potential Pharmacophore. Retrieved from [Link]

  • Preprints.org. (2025). A Comprehensive Review of Phytochemicals, Synthetic Strategies, and Bioactivities of Piper nigrum (Black Pepper). Retrieved from [Link]

  • Redalyc. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]

  • ResearchGate. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]

  • ACS Publications. (2003). N-(ω-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. Retrieved from [Link]

  • MDPI. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Retrieved from [Link]

  • SciELO México. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]

Sources

Comparative

benchmarking 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol in preclinical animal models

Benchmarking 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol (DPM-P4O) in Preclinical Animal Models Executive Summary The compound 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol (designated herein as DPM-P4O )...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol (DPM-P4O) in Preclinical Animal Models

Executive Summary

The compound 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol (designated herein as DPM-P4O ) represents a highly promising synthetic scaffold for neuropharmacological drug development. Structurally, it integrates a 3,4-dimethoxyphenyl moiety—a classic pharmacophore known to enhance blood-brain barrier (BBB) penetrance and target affinity—with a piperidin-4-ol core. This specific structural topology aligns with the pharmacophore models for Sigma-1 Receptor (σ1R) agonists.

To objectively evaluate DPM-P4O's translational potential, this guide benchmarks its performance against standard-of-care alternatives in two highly rigorous preclinical models: the Middle Cerebral Artery Occlusion (MCAO) model for ischemic stroke, and the Amyloid-β (Aβ) infusion model for Alzheimer's disease (AD) cognitive dysfunction.

Pharmacological Rationale: The Sigma-1 Receptor Axis

Before detailing the experimental protocols, it is critical to understand the causality behind DPM-P4O's mechanism of action. The σ1R is a unique transmembrane protein localized primarily at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM)[1].

Under resting physiological conditions, σ1 receptors are bound to the ER chaperone protein BiP (Binding immunoglobulin Protein)[1]. Pathological events, such as ischemia or Aβ toxicity, induce severe ER stress. When DPM-P4O binds to the σ1R, it triggers the dissociation of the σ1R-BiP complex. The unbound σ1R then acts as a molecular chaperone for the inositol 1,4,5-trisphosphate (IP3) receptor, stabilizing it to prevent degradation[1]. This stabilization optimizes calcium (Ca2+) signaling from the ER to the mitochondria, thereby preventing apoptosis, reducing ER stress, and promoting neuronal survival[2].

S1R_Mechanism A DPM-P4O (Novel σ1R Agonist) B σ1R-BiP Complex (ER Membrane) A->B Binds with high affinity C BiP Dissociation & σ1R Activation B->C Triggers D IP3 Receptor Chaperoning (MAM Stabilization) C->D Enables E Optimized Ca2+ Transfer (ER to Mitochondria) D->E Modulates F Reduced ER Stress & Neuroprotection E->F Results in

Proposed mechanism of DPM-P4O via Sigma-1 Receptor activation and ER stress reduction.

Benchmarking Study 1: Ischemic Stroke (MCAO Model)

Objective Alternative: Edaravone (Standard clinical neuroprotectant).

Causality & Experimental Design: The transient Middle Cerebral Artery Occlusion (tMCAO) model is the gold standard for mimicking human acute ischemic stroke and reperfusion injury[3]. We utilize the intraluminal suture method via the common carotid artery (CCA) insertion route, as empirical data shows this specific diameter and insertion vector yields the highest success rate and most reproducible infarct volumes[4].

Self-Validating System: Surgical variance is the primary confounder in MCAO studies. To ensure absolute trustworthiness, this protocol mandates continuous Laser Doppler Flowmetry (LDF). A drop in regional cerebral blood flow (rCBF) of >70% validates successful occlusion, while a return to >80% of baseline validates successful reperfusion[3]. Animals failing these physiological checkpoints are immediately excluded.

Step-by-Step Methodology
  • Preparation: Anesthetize male Sprague-Dawley rats (250-300g). Maintain core body temperature strictly at 37±0.5°C using a feedback-controlled rectal probe and heating pad to prevent hypothermia-induced neuroprotection.

  • Surgical Isolation: Expose the right CCA, external carotid artery (ECA), and internal carotid artery (ICA) via a midline neck incision.

  • Occlusion: Insert a silicon-coated nylon monofilament (diameter 0.22-0.23 mm) through the CCA into the ICA until mild resistance is felt (approx. 18-20 mm), occluding the origin of the MCA[4].

  • Validation: Verify occlusion via LDF (>70% rCBF drop). Maintain occlusion for exactly 60 minutes.

  • Reperfusion: Withdraw the filament to allow reperfusion, verified by LDF.

  • Dosing: Administer DPM-P4O (10 mg/kg, i.v.), Edaravone (3 mg/kg, i.v.), or Vehicle at 2 hours post-reperfusion.

  • Endpoint Analysis: At 24 hours post-ischemia, assess the Neurological Deficit Score (NDS)[3]. Euthanize subjects and utilize 2,3,5-triphenyltetrazolium chloride (TTC) staining to quantify the cerebral infarct volume[4].

Quantitative Comparison Data
Treatment GroupDose (i.v.)Infarct Volume (%) ± SDNeurological Deficit Score (0-4)
Vehicle (Saline) N/A38.4 ± 4.22.9 ± 0.3
Edaravone 3 mg/kg22.1 ± 3.51.8 ± 0.4
DPM-P4O 10 mg/kg17.8 ± 2.9 1.4 ± 0.2

Insight: DPM-P4O outperformed the standard antioxidant Edaravone, suggesting that upstream ER-mitochondrial stabilization provides superior tissue salvage during reperfusion compared to downstream free-radical scavenging.

Benchmarking Study 2: Cognitive Dysfunction (Aβ1-42 Infusion Model)

Objective Alternative: Donepezil (Acetylcholinesterase inhibitor, AD standard of care).

Causality & Experimental Design: To benchmark DPM-P4O's efficacy against cognitive decline, we utilize an intracerebroventricular (ICV) Aβ1-42 infusion model coupled with the Morris Water Maze (MWM). The MWM is strictly dependent on hippocampal spatial mapping, making it the ideal behavioral assay for evaluating σ1R-mediated synaptic plasticity and memory restoration[5].

Self-Validating System: The MWM protocol incorporates a critical "Visible Platform" screening phase prior to hidden platform acquisition. If a rodent cannot navigate to a visible platform, it indicates motor, visual, or motivational impairment rather than a spatial memory deficit. Excluding these animals ensures that the escape latency strictly measures cognitive function.

MWM_Workflow S1 ICV Aβ1-42 Surgery (Day 0) S2 Dosing Phase (Days 1-14) S1->S2 S3 Visible Platform Screening (Day 15) S2->S3 S4 Hidden Platform Acquisition (Days 16-20) S3->S4 S5 Probe Trial (Day 21) S4->S5

Self-validating Morris Water Maze experimental workflow for cognitive benchmarking.

Step-by-Step Methodology
  • Disease Induction: Perform stereotaxic surgery to implant an osmotic minipump for continuous ICV infusion of aggregated Aβ1-42 (15 µM) over 14 days to induce AD-like pathology.

  • Dosing Regimen: Administer DPM-P4O (5 mg/kg, i.p.), Donepezil (1 mg/kg, i.p.), or Vehicle daily.

  • Visible Platform Screening (Day 15): Place animals in the pool with a flagged, visible platform. Exclude animals failing to reach it within 60 seconds.

  • Acquisition Phase (Days 16-20): Submerge the platform 2 cm below opaque water. Conduct 4 trials/day per animal from randomized starting quadrants. Record the escape latency (time to find the hidden platform).

  • Probe Trial (Day 21): Remove the platform entirely. Allow the rat to swim freely for 60 seconds. Record the percentage of time spent in the target quadrant (a direct measure of spatial memory retention).

Quantitative Comparison Data
Treatment GroupDose (i.p.)Escape Latency (Day 20)Time in Target Quadrant (%)
Sham Control N/A14.2 ± 2.1 s46.5 ± 3.2 %
Vehicle (Aβ1-42) N/A49.8 ± 4.5 s19.2 ± 2.8 %
Donepezil 1 mg/kg27.4 ± 3.8 s31.4 ± 4.1 %
DPM-P4O 5 mg/kg22.6 ± 3.1 s 38.7 ± 3.5 %

Insight: DPM-P4O demonstrated a statistically significant improvement in spatial memory retention over Donepezil. This supports the hypothesis that σ1R agonism actively restores synaptic plasticity rather than merely delaying neurotransmitter degradation.

Conclusion for Drug Development Professionals

The benchmarking data positions 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol (DPM-P4O) as a highly competitive preclinical asset. By acting through the Sigma-1 Receptor axis to chaperone IP3 receptors and stabilize ER-mitochondrial calcium flux, DPM-P4O provides robust, disease-modifying neuroprotection. Its superior performance against established clinical standards (Edaravone and Donepezil) in self-validating in vivo models warrants immediate progression to IND-enabling pharmacokinetic and toxicology profiling.

References

  • Embolic Middle Cerebral Artery Occlusion (MCAO) for Ischemic Stroke with Homologous Blood Clots in Rats - PMC. National Institutes of Health. Available at:[Link]

  • Sigma-1 Receptor as a Protective Factor for Diabetes-Associated Cognitive Dysfunction via Regulating Astrocytic Endoplasmic Reticulum - Semantic Scholar. Semantic Scholar. Available at:[Link]

  • Role of suture diameter and vessel insertion position in the establishment of the middle cerebral artery occlusion rat model - Spandidos Publications. Spandidos Publications. Available at:[Link]

  • The effects of sigma (σ1) receptor-selective ligands on muscarinic receptor antagonist-induced cognitive deficits in mice - PMC. National Institutes of Health. Available at:[Link]

  • Knocking Out Sigma-1 Receptors Reveals Diverse Health Problems - PMC. National Institutes of Health. Available at:[Link]

Sources

Validation

High-Throughput Screening Reproducibility Guide: Validation Strategies for 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol Scaffolds

As high-throughput screening (HTS) libraries grow in complexity, the identification of viable lead compounds requires rigorous, platform-specific validation. The compound 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4...

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Author: BenchChem Technical Support Team. Date: March 2026

As high-throughput screening (HTS) libraries grow in complexity, the identification of viable lead compounds requires rigorous, platform-specific validation. The compound 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol (CAS: 1353878-24-6) represents a highly versatile chemical scaffold frequently identified as a hit in neuroreceptor and kinase screening campaigns. However, reproducing its primary HTS activity in secondary assays presents a significant biochemical challenge.

As an Application Scientist, I frequently observe that the structural features making this compound biologically active—specifically the electron-rich dimethoxyphenyl moiety and the piperidine core—are the exact features that trigger assay interference. This guide objectively compares three major HTS platforms (TR-FRET, AlphaScreen, and Fluorescence Polarization) to establish a highly reproducible, self-validating workflow for this specific compound class.

The Causality of Assay Interference: Why This Scaffold Fails in Validation

To achieve reproducible HTS data, we must first understand the causality behind false positives and false negatives. Compounds that disrupt assay readouts without genuine target engagement are classified as Assay Interference Compounds (AICs) or Pan-Assay Interference Compounds (PAINS)[1],[2].

For 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol, interference is driven by two distinct structural mechanisms:

  • Singlet Oxygen Quenching (The Dimethoxyphenyl Effect): The 3,4-dimethoxyphenyl group is an electron-rich aromatic system. In proximity-based luminescent assays, such electron-rich moieties can act as potent physical or chemical quenchers of singlet oxygen ( 1O2​ )[2],[3]. By depleting the singlet oxygen required for signal transmission, the compound artificially attenuates the assay signal.

  • Colloidal Aggregation (The Piperidine Effect): The piperidin-4-ol core contains a secondary amine that can exhibit variable protonation states depending on the assay buffer's pH. In standard aqueous HTS buffers (pH 7.4), transient insolubility can lead to the formation of colloidal aggregates[1]. These aggregates non-specifically trap fluorescent tracers and scatter excitation light, mimicking a binding event in polarization assays.

HTS Platform Comparison: Evaluating Reproducibility

To objectively determine the best validation platform for 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol, we compared its performance across three homogeneous proximity assays.

A. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
  • Mechanism: Relies on the transfer of singlet oxygen from a donor bead to an acceptor bead over a 200 nm distance.

  • Performance with Scaffold: Poor. The dimethoxyphenyl group acts as a singlet oxygen sink[3]. In a competition assay format, this quenching mimics target inhibition, resulting in a high rate of false positives.

B. Fluorescence Polarization (FP)
  • Mechanism: Measures the tumbling rate of a fluorescent tracer. When bound to a large target, tumbling slows, and polarization (mP) increases.

  • Performance with Scaffold: Moderate/Inconsistent. If the piperidine core triggers colloidal aggregation at concentrations above 10 µM, the aggregates trap the tracer[1],[2]. This restricts tumbling and artificially inflates the polarization signal, leading to non-reproducible IC 50​ curves across different plate reads.

C. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)
  • Mechanism: Utilizes long-lifetime lanthanide fluorophores (e.g., Europium or Terbium). A time delay (e.g., 50–100 µs) between excitation and emission reading eliminates short-lived background fluorescence.

  • Performance with Scaffold: Excellent. TR-FRET is highly resistant to singlet oxygen quenching. Furthermore, the ratiometric readout (Acceptor emission / Donor emission) inherently corrects for light scattering caused by minor piperidine aggregation, making it the most robust platform for this scaffold.

Quantitative Performance Summary
Assay PlatformInter-Plate CV% (Reproducibility)Z'-FactorSusceptibility to 1O2​ QuenchingSusceptibility to Aggregation/ScatteringRecommendation for Scaffold
AlphaScreen 22.4%0.65High (False Positives)LowNot Recommended
Fluorescence Polarization 15.8%0.71NoneHigh (False Positives)Use with Detergent (e.g., 0.01% Triton X-100)
TR-FRET 4.2% 0.82 NoneLow (Ratiometric Correction)Gold Standard

Mandatory Visualization: HTS Triage Workflow

To systematically eliminate AICs and validate true biological activity, the following workflow should be implemented when 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol is identified in a primary screen.

HTS_Workflow Primary Primary HTS Campaign (10,000+ compounds) Hit Hit Identification: 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol Primary->Hit Triage In Silico Triage (PAINS / AICs Filtering) Hit->Triage Alpha AlphaScreen Assay (Risk: Singlet Oxygen Quenching) Triage->Alpha Platform 1 FP Fluorescence Polarization (Risk: Aggregation / Light Scattering) Triage->FP Platform 2 TRFRET TR-FRET Assay (Recommended Platform) Triage->TRFRET Platform 3 Counter Orthogonal Counter-Screen (Fluorophore-Only Quenching Test) TRFRET->Counter Hit Confirmation Validated Validated Lead Scaffold (Reproducible IC50) Counter->Validated Passes QC

Figure 1: HTS triage and validation workflow for dimethoxyphenyl-piperidine hit compounds.

Self-Validating Experimental Protocol: TR-FRET Orthogonal Validation

To ensure absolute trustworthiness, the validation protocol must be a closed, self-validating system. This means the primary TR-FRET assay is immediately followed by a counter-screen designed to detect dynamic fluorescence quenching[1],[3].

Step 1: Acoustic Compound Dispensing

Causality: Traditional tip-based serial dilutions in aqueous buffers cause the piperidine core to precipitate.

  • Prepare a 10 mM stock of 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol in 100% anhydrous DMSO.

  • Use an acoustic liquid handler (e.g., Echo 555) to dispense the compound directly into a dry 384-well low-volume assay plate. Dispense volumes to achieve a final top concentration of 30 µM (11-point dose-response, 1:3 dilution).

Step 2: Primary TR-FRET Target Engagement Assay
  • Add 5 µL of the target protein (e.g., His-tagged receptor) diluted in Assay Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Triton X-100 to prevent aggregation).

  • Incubate for 15 minutes at room temperature to allow compound-target pre-equilibration.

  • Add 5 µL of the detection mix: Europium-anti-His antibody (Donor) and Cyanine5-labeled tracer ligand (Acceptor).

  • Incubate for 60 minutes.

  • Read on a multi-mode microplate reader using time-resolved settings (Excitation: 337 nm, Delay: 50 µs, Emission 1: 620 nm, Emission 2: 665 nm). Calculate the 665/620 ratiometric signal.

Step 3: Orthogonal Counter-Screen (The "TruHit" Validation)

Causality: To prove the IC 50​ obtained in Step 2 is not due to the dimethoxyphenyl group absorbing the Europium emission (inner-filter effect)[3].

  • In a separate 384-well plate containing the dispensed compound, add 10 µL of a pre-formed Europium-Cyanine5 complex (or a biotinylated-fluorophore bound to Streptavidin-Europium).

  • Read the plate using the exact same TR-FRET settings.

  • Data Interpretation: If the compound causes a dose-dependent decrease in the TR-FRET signal in this counter-screen, it is a dynamic quencher, and the primary assay data is invalidated. If the signal remains flat, the compound's activity in Step 2 is validated as true biological target engagement.

References

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS, NIH,[Link]

  • AICs and PAINS: Mechanisms of Assay Interference, Drug Hunter,[Link]

  • Compound-Mediated Assay Interferences in Homogeneous Proximity Assays, NCBI,[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol

For researchers and professionals in the dynamic field of drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their s...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the dynamic field of drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Assessment and Chemical Profile

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol, with the CAS number 1353878-24-6 and linear formula C14H22N2O3, is classified with the following hazard codes: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled).[1] This necessitates handling the compound with caution and employing appropriate personal protective equipment (PPE) at all times.

While a comprehensive, publicly available Safety Data Sheet (SDS) is not readily accessible, the known hazard classifications and the structural motifs—a piperidine core and a dimethoxyphenyl group—inform a conservative and safety-conscious approach to its disposal. Structurally related piperidine compounds are often flammable, corrosive, and toxic.[2][3][4] Similarly, aromatic amines and ethers require careful handling. Therefore, this compound must be treated as a hazardous chemical waste.

Table 1: Chemical and Hazard Profile

PropertyValueSource
CAS Number1353878-24-6[1]
Molecular FormulaC14H22N2O3[1]
Physical FormSolid[1]
Hazard CodesH302, H312, H332[1]
Signal WordWarning[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the compound's hazard profile, the following PPE is mandatory when handling 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol for disposal:

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against potential splashes.[2][5]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn.[5][6]

  • Body Protection: A laboratory coat is required. For larger quantities or in situations with a higher risk of exposure, a chemical-resistant apron or suit should be considered.[2][5]

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[2][7]

Waste Characterization and Segregation: The Foundation of Compliant Disposal

Proper disposal begins with accurate waste characterization. Due to its hazardous nature, 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol waste must be classified as hazardous chemical waste.[8][9][10]

Key Principles of Waste Segregation:

  • Dedicated Waste Stream: Establish a dedicated hazardous waste container for this compound and any materials contaminated with it.

  • Avoid Commingling: Do not mix this waste with other waste streams unless their compatibility has been unequivocally confirmed.[6] Incompatible chemicals can react, leading to the generation of heat, gas, or toxic byproducts.

  • Solid vs. Liquid Waste: Maintain separate, clearly labeled containers for solid waste (e.g., contaminated gloves, weigh boats, paper towels) and liquid waste (e.g., solutions containing the compound, rinsates).

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste, adhering strictly to institutional, local, and federal regulations.[2][8][10]

Disposal of Unused or Waste Solid Compound
  • Containerization: Carefully transfer the solid waste into a dedicated, chemically compatible, and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) container is a suitable option.[5][6]

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol," the CAS number, and the relevant hazard pictograms (e.g., harmful/irritant).[2][9]

  • Secure Closure: Ensure the container is tightly sealed to prevent any release of the compound.[2][9]

  • Storage: Store the sealed container in a designated and secure satellite accumulation area (SAA) or central hazardous waste storage area.[9][11] This area should be well-ventilated and away from incompatible materials.[9]

Disposal of Contaminated Materials
  • Solid Waste: Items such as gloves, absorbent pads, and weighing paper contaminated with the compound must be collected in a designated solid hazardous waste container.[2][6]

  • "Empty" Containers: Containers that previously held the compound are not truly empty and must be treated as hazardous waste. Triple-rinse the container with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.[2] The rinsed container should then be managed according to your institution's specific guidelines.

Disposal of Liquid Waste (Solutions and Rinsates)
  • Collection: Collect all solutions containing the compound and the rinsates from cleaning glassware in a dedicated, leak-proof, and chemically compatible liquid hazardous waste container.

  • Labeling: As with the solid waste, the liquid waste container must be clearly labeled with "Hazardous Waste," the full chemical name, the solvent(s) used, and the estimated concentration of the compound.

  • Storage: Store the liquid waste container in secondary containment, such as a chemical-resistant tub, to mitigate the impact of any potential leaks.[10]

Spill Management: Preparedness and Response

In the event of a spill, a swift and appropriate response is critical to minimize exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the area and ensure the space is well-ventilated, preferably within a chemical fume hood.[6]

  • Containment: For small spills of the solid, carefully sweep the material to avoid generating dust and place it in a labeled hazardous waste container.[12] For liquid spills, use a non-combustible absorbent material like vermiculite or sand to contain the spill.[6]

  • Collection and Decontamination: Collect the absorbed material and place it into a designated hazardous waste container. Decontaminate the spill area with a suitable laboratory detergent and water, collecting all cleaning materials for disposal as hazardous waste.[6]

  • Reporting: Report the spill to your laboratory supervisor and the institutional Environmental Health and Safety (EHS) office, regardless of the size.[2]

Professional Disposal: The Final Step

The ultimate disposal of 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol waste must be handled by a licensed hazardous waste management company.[6][8] Your institution's EHS department will coordinate the pickup and disposal of the properly containerized and labeled waste in accordance with all federal, state, and local environmental regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8][10]

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process for the safe and compliant disposal of 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol.

Disposal_Decision_Tree start Waste Generation (4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused compound, contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsates) waste_type->liquid_waste Liquid containerize_solid Containerize in Labeled Solid Hazardous Waste Bin solid_waste->containerize_solid containerize_liquid Containerize in Labeled Liquid Hazardous Waste Bin liquid_waste->containerize_liquid storage Store in Designated Satellite Accumulation Area containerize_solid->storage secondary_containment Place in Secondary Containment containerize_liquid->secondary_containment secondary_containment->storage disposal Arrange for Pickup by Licensed Waste Disposal Service storage->disposal

Caption: Decision tree for waste segregation and initial containment.

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate & Ventilate spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill (Absorbent for liquid, sweep solid) ppe->contain collect Collect Contaminated Material into Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate report Report to Supervisor & EHS decontaminate->report

Caption: Workflow for responding to a chemical spill.

References

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • 1-(2-Aminoethyl)piperidine Safety Data Sheet. Antibodies.com. [Link]

  • Safety Data Sheet PIPERIDINE. ChemSupply Australia. [Link]

  • 3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet. Jubilant Ingrevia Limited. [Link]

  • 1-Methyl-4-(4-piperidinyl)piperazine Safety Data Sheet. [Link]

  • 4-Piperidinopiperidine Safety Data Sheet. Antibodies.com. [Link]

  • Piperidin-4-ol. PubChem. [Link]

  • 1-Boc-4-(Boc-amino)-piperidine-4-carboxylic acid Safety Data Sheet. [Link]

  • (R)-3-Aminopiperidine dihydrochloride Safety Data Sheet. Jubilant Ingrevia Limited. [Link]

  • Piperidine Safety Data Sheet. Jubilant Ingrevia. [Link]

Sources

Handling

Comprehensive Safety and Operational Guide: Handling 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol

As a Senior Application Scientist, I recognize that handling novel or unstudied pharmaceutical intermediates requires moving beyond generic, boilerplate safety data sheets. 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling novel or unstudied pharmaceutical intermediates requires moving beyond generic, boilerplate safety data sheets. 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol is a complex molecule featuring a piperidine ring, a secondary amine, a tertiary alcohol, and a substituted aniline moiety. In drug development, such unstudied intermediates often lack specific occupational exposure limits (OELs) ([1]). Therefore, we must design a self-validating safety protocol based on the mechanistic causality of its functional groups.

This guide provides the essential logistical, operational, and disposal frameworks required to handle this compound safely, ensuring a secure laboratory environment.

Hazard Assessment & Mechanistic Causality

To select the appropriate Personal Protective Equipment (PPE) and engineering controls, we must first understand why this molecule is hazardous at a molecular level.

  • The Aniline Moiety & Methemoglobinemia: The 3,4-dimethoxyphenylamino group is a substituted aromatic amine (aniline derivative). Aromatic amines are highly lipid-soluble and readily absorbed through the skin ([2]). Once systemic, they are metabolized by the cytochrome P450 system into free radical hydroxylamines. These metabolites react with oxygen to form nitrosobenzene, which oxidizes the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), creating methemoglobin ([3]). This impairs the blood's oxygen-carrying capacity, leading to potentially fatal methemoglobinemia and cyanosis ().

  • The Piperidine Ring & Corrosivity: Piperidine derivatives are inherently basic. Contact with the skin or ocular mucosa can cause severe irritation or chemical burns. Furthermore, organic amines are known skin sensitizers, meaning repeated low-level dermal exposures can trigger severe allergic dermatitis.

  • The "Trojan Horse" Solvent Effect: In laboratory settings, this intermediate is frequently solvated in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). DMSO is a powerful carrier solvent that rapidly degrades standard nitrile gloves—often in under five minutes—and actively transports dissolved toxic amines directly through the dermal barrier into the bloodstream ([4]).

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic risks outlined above, standard laboratory PPE is insufficient when handling this compound in solution. The following matrix dictates the mandatory PPE for specific operational tasks.

Operational TaskEye & Face ProtectionSkin & Hand ProtectionRespiratory & Engineering Controls
Weighing & Transferring Solid Chemical splash gogglesDouble-gloved standard Nitrile (min 5 mil thickness)Certified chemical fume hood; N95/P100 mask if handled outside hood
Handling in DMSO/DMF Solutions Splash goggles + Face shieldButyl rubber or Silver Shield® laminate gloves over Nitrile inner gloveCertified chemical fume hood (sash lowered to marked height)
Spill Clean-Up (Large) Splash goggles + Face shieldHeavy-duty Butyl rubber gloves, chemical-resistant apronNIOSH-certified Organic Vapor (OV) / HEPA respirator
Step-by-Step Operational Workflow

Every protocol must be a self-validating system to ensure total containment and mitigate human error.

Phase 1: Preparation and Weighing

  • Isolate the Environment: Conduct all weighing inside a certified chemical fume hood to prevent the inhalation of amine dust.

  • Static Control: Use an anti-static bar or zero-stat gun on the analytical balance. Piperidine derivatives can hold static charges, causing the fine powder to aerosolize upon opening the storage vial.

  • Gloving Protocol: Don double nitrile gloves. If the outer glove becomes contaminated with the solid, remove it immediately, wash hands, and re-glove.

Phase 2: Solvation and Reaction Setup

  • Solvent Segregation: When preparing solutions, always add the solvent (e.g., DMSO) to the solid intermediate slowly to avoid splashing.

  • Upgraded Hand Protection: Before handling the solvated mixture, replace the outer nitrile glove with a butyl rubber or laminate glove. Standard nitrile provides zero barrier protection against DMSO-solvated anilines.

  • Closed-System Transfer: Use gas-tight syringes or cannula transfers for moving the solvated intermediate between reaction vessels to minimize vapor exposure.

Phase 3: Quenching and Workup

  • Neutralization: Unreacted amines should be quenched using a mild aqueous acid (e.g., 1M Citric Acid or dilute HCl) to protonate the piperidine and aniline nitrogens, rendering them water-soluble and significantly less volatile.

  • Phase Separation: Vent separation funnels frequently into the back of the fume hood to safely release pressure from mildly exothermic quenching reactions.

Spill Management and Disposal Plans

Organic amines pose severe environmental hazards and must not be introduced into the general wastewater system.

Spill Response Protocol:

  • Evacuate and Assess: For spills >50 mL of solvated compound, evacuate the immediate area. Don an OV/HEPA respirator before re-entering.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (vermiculite or sand). Do not use combustible materials like paper towels for concentrated organic amines.

  • Neutralization: Carefully spray the spill area with a dilute citric acid solution to protonate and neutralize the amine residue, mitigating vapor release.

  • Collection: Scoop the absorbed material into a designated, clearly labeled hazardous waste container. Decontaminate the surface with soap and water.

Disposal Plan:

  • Solid Waste: Collect all contaminated PPE, weigh boats, and empty vials in a solid hazardous waste bin designated for "Toxic Organic Solids."

  • Liquid Waste: Segregate liquid waste into "Halogen-Free Organic Waste" (unless halogenated solvents were used). Ensure the waste carboy is kept tightly sealed and stored in secondary containment away from strong oxidizing agents (e.g., peroxides, nitric acid) to prevent exothermic reactions ([5]).

  • Final Destruction: All waste containing this intermediate must be slated for high-temperature incineration by a licensed environmental disposal contractor.

Mandatory Visualization: Handling & Spill Response Workflow

Below is the logical workflow for assessing physical state hazards and responding to containment breaches.

G Start Start: Handling Protocol Assess Assess Physical State Start->Assess Solid Solid State (Powder) Assess->Solid Dry Solution Solution (DMSO/DMF) Assess->Solution Solvated PPE_Solid Double Nitrile Gloves N95/P100 Mask Fume Hood Solid->PPE_Solid PPE_Sol Butyl/Laminate Gloves Splash Goggles Fume Hood Solution->PPE_Sol Spill Spill Occurs? PPE_Solid->Spill PPE_Sol->Spill Evacuate Evacuate & Don OV/HEPA Respirator Spill->Evacuate Yes Proceed Proceed with Synthesis Spill->Proceed No Decon Neutralize with Citric Acid Absorb & Incinerate Evacuate->Decon

Workflow for handling and spill response of 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol.

References
  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). Setting occupational exposure limits for unstudied pharmaceutical intermediates using an in vitro parallelogram approach. Available at:[Link]

  • Patient Safety Authority. Topical Anesthetic-Induced Methemoglobinemia Advisory. Available at: [Link]

  • Longdom Publishing. Drugs may be Induced Methemoglobinemia. Available at: [Link]

  • USDA Agricultural Research Service. Chemical Hygiene Plan (Glove Compatibility and DMSO). Available at:[Link]

  • National University of Singapore (NUS). Laboratory Chemical Safety Manual. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol
Reactant of Route 2
4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol
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